molecular formula C14H8Br2 B15550482 9,10-Dibromoanthracene-d8

9,10-Dibromoanthracene-d8

Cat. No.: B15550482
M. Wt: 344.07 g/mol
InChI Key: BRUOAURMAFDGLP-PGRXLJNUSA-N
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Description

9,10-Dibromoanthracene-d8 is a useful research compound. Its molecular formula is C14H8Br2 and its molecular weight is 344.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H8Br2

Molecular Weight

344.07 g/mol

IUPAC Name

9,10-dibromo-1,2,3,4,5,6,7,8-octadeuterioanthracene

InChI

InChI=1S/C14H8Br2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D

InChI Key

BRUOAURMAFDGLP-PGRXLJNUSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 9,10-Dibromoanthracene-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 9,10-Dibromoanthracene-d8, a deuterated polycyclic aromatic hydrocarbon. This document is intended for researchers, scientists, and professionals in the fields of materials science, organic electronics, and drug development.

Core Chemical Properties

This compound is the deuterated analogue of 9,10-Dibromoanthracene (B139309), where all eight hydrogen atoms on the anthracene (B1667546) skeleton have been replaced by deuterium. This isotopic labeling is crucial for its use in mechanistic studies, as an internal standard in mass spectrometry, and in applications where the kinetic isotope effect can be leveraged.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its non-deuterated counterpart for comparison.

PropertyThis compound9,10-Dibromoanthracene
Molecular Formula C₁₄D₈Br₂C₁₄H₈Br₂[1][2][3][4]
Molecular Weight 344.07 g/mol [5]336.02 g/mol [2][3][4]
CAS Number 518292-58-5[]523-27-3[1][2][3][4]
Appearance -Yellow to yellow-green fluffy powder or yellow needles/crystals[3]
Melting Point Data not available; expected to be similar to the non-deuterated form.220 - 226 °C[3]
Boiling Point -Sublimes[3]
Solubility Data not available; expected to be similar to the non-deuterated form.Insoluble in water; slightly soluble in alcohol, ether, and cold benzene (B151609); soluble in hot benzene and hot toluene (B28343).[3]
Spectroscopic Data
Spectroscopy Data for 9,10-Dibromoanthracene
¹H NMR (in CDCl₃)δ (ppm) ≈ 8.56-8.59 (m, 4H), 7.61-7.64 (m, 4H)[7]
Mass Spectrum (MS) The NIST WebBook provides mass spectral data for the non-deuterated compound, showing a molecular ion peak at m/z 336.[1][8]
Infrared (IR) IR spectral data is available on the NIST WebBook.[9] Key peaks would correspond to aromatic C-H stretching and bending, and C-Br stretching. For the d8 variant, C-D stretching and bending vibrations would be observed at lower frequencies.

Experimental Protocols

Synthesis of 9,10-Dibromoanthracene

The synthesis of this compound would follow a similar protocol to its non-deuterated counterpart, with the crucial difference of using deuterated anthracene (anthracene-d10) as the starting material. Below is a typical experimental protocol for the synthesis of the non-deuterated compound.

Materials:

  • Anthracene (or Anthracene-d10 for the deuterated product)

  • Bromine

  • Carbon tetrachloride (or another suitable solvent like dichloromethane)

Procedure:

  • Suspend anthracene in carbon tetrachloride in a flask equipped with a stirrer and a reflux condenser.

  • Slowly add bromine to the suspension with vigorous stirring. The reaction proceeds in the cold, and the sparingly soluble 9,10-dibromoanthracene separates out.

  • After the addition of bromine is complete (approximately 30 minutes), gently heat the mixture to a boil and maintain for one hour.

  • Allow the mixture to cool for several hours.

  • Filter the crude 9,10-dibromoanthracene, wash with a small amount of cold carbon tetrachloride, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like toluene to yield bright yellow needles.

Synthesis_of_9_10_Dibromoanthracene Anthracene Anthracene(-d10) Reaction Stirring at room temp, then reflux Anthracene->Reaction Bromine Bromine (Br₂) Bromine->Reaction Solvent Carbon Tetrachloride Solvent->Reaction Filtration Filtration and Washing Reaction->Filtration Purification Recrystallization Filtration->Purification Product 9,10-Dibromoanthracene(-d8) Purification->Product

Synthesis of 9,10-Dibromoanthracene

Reactivity and Applications

9,10-Dibromoanthracene and its deuterated analogue are versatile building blocks in organic synthesis, primarily utilized in cross-coupling reactions to construct more complex, conjugated systems. These derivatives are of significant interest in the development of materials for organic electronics.

Key Applications:

  • Organic Light-Emitting Diodes (OLEDs): The anthracene core is a highly fluorescent blue emitter. By functionalizing the 9 and 10 positions through reactions like Suzuki or Stille coupling, the electronic and photophysical properties can be tuned for use in OLEDs.[10][11]

  • Organic Field-Effect Transistors (OFETs): The extended π-conjugated systems derived from 9,10-dibromoanthracene can exhibit semiconducting properties suitable for OFET applications.[10]

  • Fluorescent Probes and Sensors: The fluorescent nature of the anthracene core allows for its use in the development of chemical sensors.

  • Mechanistic Studies: The deuterated form, this compound, is particularly valuable for studying reaction mechanisms where a kinetic isotope effect may be present, and as a standard in mass spectrometry-based analyses. The use of deuterated analogues in OLEDs has also been shown to potentially increase the lifetime of the devices.[12]

Typical Experimental Workflow: Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming carbon-carbon bonds and is widely used to functionalize 9,10-dibromoanthracene.

Materials:

  • 9,10-Dibromoanthracene (or its d8 analogue)

  • Aryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, THF, Dioxane)

Procedure:

  • To a reaction vessel, add 9,10-dibromoanthracene, the aryl boronic acid, the palladium catalyst, and the base.

  • Under an inert atmosphere (e.g., nitrogen or argon), add the degassed solvent.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions DBA 9,10-Dibromoanthracene(-d8) Reaction Heating under Inert Atmosphere DBA->Reaction BoronicAcid Aryl Boronic Acid BoronicAcid->Reaction Catalyst Palladium Catalyst Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product 9,10-Diaryl-anthracene(-d8) Purification->Product

Suzuki-Miyaura Cross-Coupling Workflow

Safety and Handling

9,10-Dibromoanthracene is classified as an irritant and is hazardous to the aquatic environment.[2] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

9,10-Dibromoanthracene-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 518292-58-5

This technical guide provides an in-depth overview of 9,10-Dibromoanthracene-d8, a deuterated polycyclic aromatic hydrocarbon. The document is intended for researchers, scientists, and professionals in drug development and materials science. It covers the compound's properties, synthesis, and applications, with a focus on its role as an isotopic labeling standard.

Core Compound Properties

This compound is the deuterated analog of 9,10-Dibromoanthracene, where all eight hydrogen atoms on the anthracene (B1667546) core have been replaced with deuterium. This isotopic substitution is key to its applications in analytical chemistry and mechanistic studies. While specific experimental data for the deuterated compound is limited, its chemical and physical properties are expected to be very similar to its non-deuterated counterpart.

Disclaimer: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] The data presented for the non-deuterated analog serves as a close approximation.

PropertyValue (9,10-Dibromoanthracene)Value (this compound)
CAS Number 523-27-3518292-58-5[]
Molecular Formula C₁₄H₈Br₂[3]C₁₄D₈Br₂[]
Molecular Weight 336.02 g/mol [3]344.07 g/mol []
Appearance Yellow to yellow-green fluffy powder[4]Not specified
Melting Point 223-226 °C[5]Not specified
Solubility Soluble in hot benzene (B151609) and toluene; slightly soluble in alcohol, ether, and cold benzene; insoluble in water.[4]Not specified
UV Absorption Peak 245 nm[6]Not specified

Synthesis

The synthesis of this compound is not widely documented in the literature. However, it is expected to follow a similar synthetic route to its non-deuterated analog, starting from deuterated anthracene (Anthracene-d10). The general approach involves the direct bromination of the deuterated aromatic core.

Experimental Protocol: Synthesis of 9,10-Dibromoanthracene (Analogous Route)

This protocol describes the synthesis of the non-deuterated compound and can be adapted for the synthesis of this compound using Anthracene-d10 as the starting material.

Materials:

  • Anthracene (or Anthracene-d10)

  • N-bromosuccinimide (NBS)

  • Chloroform

Procedure:

  • Dissolve anthracene (1 equivalent) in chloroform.

  • Add N-bromosuccinimide (2.2 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at 60°C for 1 hour under a nitrogen atmosphere.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent such as methanol (B129727) to yield 9,10-Dibromoanthracene as a yellow solid.

G Anthracene Anthracene-d10 Reaction Reaction at 60°C Anthracene->Reaction NBS N-Bromosuccinimide (NBS) in Chloroform NBS->Reaction Purification Purification (Recrystallization) Reaction->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Applications in Research and Development

The primary utility of this compound lies in its application as an internal standard in analytical methods, particularly in mass spectrometry-based techniques for the quantification of polycyclic aromatic hydrocarbons (PAHs).[7] Deuterated standards are ideal for this purpose as they co-elute with the target analyte but are distinguishable by their higher mass.

Use in Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds. A known amount of the isotopically labeled standard (this compound) is added to the sample containing the unlabeled analyte (9,10-Dibromoanthracene). The ratio of the two compounds is then measured by mass spectrometry, allowing for precise quantification of the analyte, correcting for any sample loss during preparation and analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample containing 9,10-Dibromoanthracene Standard Add known amount of This compound Sample->Standard Extraction Extraction and Cleanup Standard->Extraction GCMS GC-MS Analysis Extraction->GCMS Quantification Quantification based on Isotope Ratio GCMS->Quantification

Workflow for Isotope Dilution Mass Spectrometry using this compound.
Other Potential Applications

  • Mechanistic Studies: The deuterated compound can be used to trace the metabolic fate of 9,10-Dibromoanthracene in biological systems and to elucidate reaction mechanisms.

  • OLED and Pharmaceutical Intermediate: It is described as an isotope-labeled intermediate for use in the development of Organic Light-Emitting Diodes (OLEDs) and pharmaceuticals.[] The anthracene core is a known fluorophore, and its derivatives are explored for their electronic properties.[8][9]

Safety and Handling

As with its non-deuterated counterpart, this compound should be handled with care in a laboratory setting. It may cause skin and eye irritation, as well as respiratory irritation.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[1]

References

Technical Guide: 9,10-Dibromoanthracene-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9,10-Dibromoanthracene-d8, a deuterated isotopologue of 9,10-Dibromoanthracene. This document covers its core physicochemical properties, a detailed experimental protocol for its synthesis, and its relevance in various research and development applications.

Core Quantitative Data

Isotopic labeling is a critical technique in advanced chemical analysis, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The substitution of hydrogen with deuterium (B1214612) provides a distinct mass signature and unique NMR properties without significantly altering the chemical behavior of the molecule. The molecular weights of 9,10-Dibromoanthracene and its deuterated form are summarized below.

CompoundChemical FormulaMolecular Weight ( g/mol )
9,10-DibromoanthraceneC₁₄H₈Br₂336.02[1][2][3][4]
This compoundC₁₄D₈Br₂344.07[5]

Synthesis of 9,10-Dibromoanthracene and its Deuterated Analog

The synthesis of this compound follows the same principles as the synthesis of its non-deuterated counterpart, with the crucial difference being the use of a deuterated precursor. The following protocol details a standard procedure for the bromination of anthracene (B1667546). To synthesize the d8 variant, one would begin with a fully deuterated anthracene (anthracene-d10) precursor.

Experimental Protocol: Bromination of Anthracene

This protocol is adapted from established organic synthesis procedures for the preparation of 9,10-Dibromoanthracene.[6][7][8]

Materials:

  • Anthracene (or Anthracene-d10 for the deuterated product)

  • Bromine

  • Carbon Tetrachloride (CCl₄)

  • Mechanical Stirrer

  • Reflux Condenser

  • Dropping Funnel

  • Heating Mantle

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend anthracene in carbon tetrachloride.

  • Bromine Addition: While stirring the suspension vigorously at room temperature, slowly add bromine dropwise from the dropping funnel. The slow addition is crucial to control the reaction rate and minimize side reactions. Hydrogen bromide (HBr) gas will evolve and should be handled in a well-ventilated fume hood or passed through a scrubber.

  • Reaction Progression: The sparingly soluble 9,10-Dibromoanthracene will begin to precipitate from the solution as a yellow solid.

  • Heating under Reflux: After the complete addition of bromine, gently heat the mixture to reflux and maintain it for approximately one hour to ensure the reaction goes to completion.

  • Cooling and Isolation: Allow the mixture to cool to room temperature. The crude 9,10-Dibromoanthracene is then collected by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold carbon tetrachloride to remove impurities and then dry the product.

  • Purification (Optional): For a higher purity product, the crude material can be recrystallized from a suitable solvent such as xylene or toluene.

Experimental and Logical Workflows

The following diagrams illustrate the synthesis workflow and the conceptual relationships of 9,10-Dibromoanthracene and its derivatives.

SynthesisWorkflow cluster_start Starting Materials cluster_process Process Steps cluster_end Product Anthracene Anthracene (or Anthracene-d10) Mix 1. Suspension in Solvent Anthracene->Mix Bromine Bromine (Br2) Add 2. Dropwise Addition of Bromine Bromine->Add Solvent Carbon Tetrachloride Solvent->Mix Mix->Add Reflux 3. Heating under Reflux Add->Reflux Cool 4. Cooling & Precipitation Reflux->Cool Filter 5. Filtration & Washing Cool->Filter Product 9,10-Dibromoanthracene (or this compound) Filter->Product

A generalized workflow for the synthesis of 9,10-Dibromoanthracene and its deuterated analog.

LogicalRelationships cluster_Derivatives Chemical Modifications cluster_Applications Primary Applications Anthracene Anthracene Core Structure Brominated 9,10-Dibromoanthracene Anthracene->Brominated Bromination Deuterated Anthracene-d10 Anthracene->Deuterated Deuteration BrominatedDeuterated This compound Brominated->BrominatedDeuterated Deuteration of Precursor OLEDs OLEDs & OFETs Brominated->OLEDs Research Mechanistic Studies Brominated->Research Deuterated->BrominatedDeuterated Bromination BrominatedDeuterated->Research Labeling Isotopic Labeling BrominatedDeuterated->Labeling Pharma Drug Development BrominatedDeuterated->Pharma

Conceptual relationships between anthracene, its derivatives, and their applications.

References

Synthesis of 9,10-Dibromoanthracene-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 9,10-Dibromoanthracene-d8, a deuterated polycyclic aromatic hydrocarbon of interest in various research and development applications, including as an isotope-labeled intermediate for organic light-emitting diodes (OLEDs) and pharmaceutical development.[1] While specific literature detailing the synthesis of the deuterated analog is scarce, the following protocol is adapted from the well-established synthesis of its non-deuterated counterpart, 9,10-dibromoanthracene (B139309), a method proven to be robust and high-yielding.

Reaction Principle and Logic

The synthesis of this compound is achieved through the electrophilic aromatic substitution of anthracene-d10 (B48595). The 9 and 10 positions of the anthracene (B1667546) core are the most reactive towards electrophiles due to the stability of the resulting sigma complex (arenium ion), which allows for the delocalization of the positive charge over the remaining two aromatic rings. In this procedure, molecular bromine (Br₂) serves as the electrophile. The reaction is typically carried out in an inert solvent, such as carbon tetrachloride, which facilitates the reaction while being unreactive under the conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, product, and essential reagents.

Table 1: Properties of Starting Material and Product

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Anthracene-d101719-06-8[2][3][4]C₁₄D₁₀188.29[2][5][6]210-215[7]Solid
9,10-Dibromoanthracene523-27-3[8][9][10]C₁₄H₈Br₂336.02[9][11]223-226[1][12][13]Yellow to yellow-green powder/needles[1]
This compound (Expected)518292-58-5[1]C₁₄D₈Br₂344.12~223-226Yellow to yellow-green powder/needles

Note: The properties for this compound are expected to be very similar to its non-deuterated analog.

Table 2: Properties of Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Density (g/mL)Boiling Point (°C)
Bromine7726-95-6[14]Br₂159.81[14]3.119[14][15]58.8[14]
Carbon Tetrachloride56-23-5[16]CCl₄153.82[16]1.594[16][17]76-77[16][18]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure for the synthesis of 9,10-dibromoanthracene. It is crucial to handle all reagents, especially bromine and carbon tetrachloride, with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • Anthracene-d10 (C₁₄D₁₀)

  • Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anthracene-d10 in carbon tetrachloride.

  • Addition of Bromine: While stirring the suspension vigorously, slowly add a solution of bromine in carbon tetrachloride from the dropping funnel. The addition should be carried out at a rate that maintains control over the reaction, which can be exothermic.

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature. The sparingly soluble this compound will precipitate out of the solution as a yellow solid.

  • Heating: Gently heat the reaction mixture to reflux and maintain it for approximately one hour to ensure the reaction goes to completion.

  • Cooling and Filtration: Allow the mixture to cool to room temperature. The crude this compound is then collected by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold carbon tetrachloride to remove any unreacted bromine and other soluble impurities.

  • Drying: Dry the product, a bright yellow crystalline solid.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as toluene (B28343) or xylene.

Mandatory Visualizations

Synthesis_Pathway cluster_reagents Reagents cluster_products Products Anthracene_d10 Anthracene-d10 (C₁₄D₁₀) Dibromoanthracene_d8 This compound (C₁₄D₈Br₂) Anthracene_d10->Dibromoanthracene_d8 Bromination Bromine 2 Br₂ Solvent CCl₄ HBr 2 DBr

Caption: Step-by-step workflow for the synthesis of this compound.

References

Purity and Isotopic Enrichment of 9,10-Dibromoanthracene-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and isotopic enrichment of 9,10-Dibromoanthracene-d8 (CAS No. 518292-58-5). This deuterated polycyclic aromatic hydrocarbon is a critical tool in various research and development applications, including as an internal standard in mass spectrometry-based quantitative analysis, in mechanistic studies of chemical reactions, and in the development of advanced materials.[1][2] The quality of this reagent, specifically its chemical purity and the degree of isotopic enrichment, is paramount for obtaining accurate and reproducible results.

Data Summary

The chemical purity and isotopic enrichment of this compound are determined using a combination of analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are typically employed to assess chemical purity, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to quantify isotopic enrichment.[3][4]

Based on typical specifications from leading suppliers of deuterated compounds, the following table summarizes the expected purity and isotopic enrichment data for high-quality this compound.[1]

ParameterSpecificationAnalytical Method(s)
Chemical Purity
Purity by HPLC≥98.0%HPLC-UV
Purity by GC-MS≥98.0%GC-MS
Isotopic Enrichment
Deuterium (B1214612) Enrichment≥98 atom % DMass Spectrometry
Isotopic Purity (d8)≥99%1H-NMR

Experimental Protocols

Detailed methodologies for the determination of chemical purity and isotopic enrichment are crucial for the quality control and validation of this compound.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the chemical purity of this compound and separating it from non-deuterated or partially deuterated analogs and other organic impurities.[5][6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for polycyclic aromatic hydrocarbons.[7]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed. For example, starting with a 60:40 mixture of acetonitrile to water and gradually increasing the acetonitrile concentration to 100% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL. This is then diluted to a working concentration of approximately 100 µg/mL with the initial mobile phase composition.

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase for at least 30 minutes.

  • Inject a blank (mobile phase) to establish a baseline.

  • Inject the prepared sample solution.

  • Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.

  • The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks.

Isotopic Enrichment Determination by Mass Spectrometry

Mass spectrometry is a primary technique for determining the isotopic enrichment of deuterated compounds by analyzing the mass-to-charge ratio of the molecular ions.[8][9]

Instrumentation and Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) is preferred for its ability to resolve isotopic peaks.[8][9]

  • Ionization Source: Electron ionization (EI) or electrospray ionization (ESI) can be used. EI is common for GC-MS analysis of PAHs.[10][11]

  • Inlet System: Gas chromatography (for volatile compounds) or direct infusion.

  • GC Conditions (if applicable):

    • Column: A capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial temperature of 100°C, held for 1 minute, then ramped to 300°C at a rate of 15°C/min, and held for 10 minutes.[12]

  • Mass Spectrometer Parameters:

    • Mass Range: Scan a mass range that includes the molecular ions of the fully deuterated, partially deuterated, and non-deuterated species (e.g., m/z 330-350).

    • Resolution: Set to a level sufficient to resolve the isotopic cluster.

Procedure:

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum in the specified range.

  • Identify the ion signals corresponding to this compound (C14D8Br2) and any lighter isotopologues (d7, d6, etc.) as well as the non-deuterated compound (d0).

  • The isotopic enrichment is calculated from the relative intensities of the molecular ion peaks in the isotopic cluster. The atom percent deuterium is determined by the following formula:

    Atom % D = [ ( Σ (n * In) ) / ( 8 * Σ In ) ] * 100

    where 'n' is the number of deuterium atoms in an isotopologue and 'In' is the intensity of that isotopologue's molecular ion peak.

Isotopic Purity Determination by 1H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy is a powerful tool for assessing the isotopic purity by detecting the residual proton signals in the deuterated compound.[3][13]

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent with minimal residual proton signals, such as chloroform-d (B32938) (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • A sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.

    • A relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest to ensure quantitative results.

Procedure:

  • Acquire the 1H-NMR spectrum of the this compound sample.

  • Integrate the residual proton signals in the aromatic region (typically between 7.0 and 9.0 ppm for anthracene (B1667546) derivatives).[14][15]

  • A known amount of a non-deuterated internal standard with a signal in a clear region of the spectrum can be added for absolute quantification of the residual non-deuterated species.

  • The isotopic purity is calculated by comparing the integral of the residual proton signals to the integral of the internal standard or by assuming the total integral of all aromatic signals in a non-deuterated standard corresponds to 8 protons.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for determining the purity and isotopic enrichment of this compound.

Chemical_Purity_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample This compound Dissolution Dissolve in Acetonitrile Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution HPLC_Injection Inject into HPLC Dilution->HPLC_Injection Separation C18 Reverse-Phase Separation HPLC_Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Purity_Calculation Calculate % Purity Peak_Integration->Purity_Calculation Final_Result Final_Result Purity_Calculation->Final_Result Chemical Purity Report

Caption: Workflow for Chemical Purity Analysis by HPLC.

Isotopic_Enrichment_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing and Calculation Sample This compound Dissolution_MS Dissolve for MS Sample->Dissolution_MS Dissolution_NMR Dissolve for NMR Sample->Dissolution_NMR MS_Analysis Mass Spectrometry Analysis Dissolution_MS->MS_Analysis NMR_Analysis 1H-NMR Analysis Dissolution_NMR->NMR_Analysis MS_Data Analyze Isotopic Cluster MS_Analysis->MS_Data NMR_Data Integrate Residual Proton Signals NMR_Analysis->NMR_Data Enrichment_Calc Calculate Atom % D MS_Data->Enrichment_Calc Purity_Calc Calculate Isotopic Purity NMR_Data->Purity_Calc Final_Report Isotopic Enrichment Report Enrichment_Calc->Final_Report Purity_Calc->Final_Report

Caption: Workflow for Isotopic Enrichment Analysis.

References

A Technical Guide to 9,10-Dibromoanthracene-d8 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9,10-Dibromoanthracene-d8, a deuterated polycyclic aromatic hydrocarbon of significant interest in advanced materials science and as a stable isotope-labeled internal standard. This document details the commercially available sources for this compound, its key physicochemical properties, and explores its applications, with a focus on organic light-emitting diodes (OLEDs) and mass spectrometry.

Commercial Availability and Physicochemical Properties

This compound is a specialized chemical available from a select number of commercial suppliers catering to the research and development sectors. While obtaining exhaustive quantitative data from all suppliers can be challenging, this guide consolidates the available information to provide a comparative overview. Key suppliers include BOC Sciences and Capot Chemical. The general properties of this compound are analogous to its non-deuterated counterpart, with the primary difference being the increased molecular weight due to the presence of eight deuterium (B1214612) atoms.

Table 1: Quantitative Data for Commercial this compound

PropertyThis compound9,10-Dibromoanthracene (B139309) (for comparison)
Molecular Formula C₁₄D₈Br₂C₁₄H₈Br₂
Molecular Weight ~344.1 g/mol 336.02 g/mol
CAS Number 518292-58-5523-27-3
Purity Typically >98% (Specifics vary by supplier)≥95% to >98%[1]
Isotopic Enrichment Perdeuterated (Exact percentage varies)Not Applicable
Appearance Typically a yellow to orange powder or crystalsYellow to yellow-green fluffy powder[2]
Melting Point Not explicitly stated for deuterated form223-226 °C[2]

Note: Quantitative data for the deuterated compound, such as exact purity and isotopic enrichment, should be confirmed with the supplier via a certificate of analysis for the specific lot.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several advanced research areas, primarily in the development of organic electronics and as an internal standard in analytical chemistry.

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, the stability and lifetime of the organic materials are critical for device performance. The substitution of hydrogen with deuterium in organic molecules, a process known as deuteration, has been shown to significantly enhance the operational lifetime of OLED devices.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making the molecule more resistant to degradation pathways that can be initiated by bond cleavage.[4]

9,10-Dibromoanthracene and its derivatives are often used as host materials in the emissive layer of blue OLEDs. By using the deuterated analogue, this compound, researchers can develop more robust and longer-lasting blue OLEDs.[3][5] The general principle involves the thermal evaporation of the organic layers, including the deuterated host material, onto a substrate under high vacuum.

Logical Workflow for OLED Fabrication using a Deuterated Host

OLED_Fabrication cluster_preparation Substrate Preparation cluster_deposition Organic Layer Deposition (High Vacuum) cluster_cathode Cathode Deposition cluster_encapsulation Device Encapsulation Substrate_Cleaning ITO Substrate Cleaning Plasma_Treatment Oxygen Plasma Treatment Substrate_Cleaning->Plasma_Treatment HTL Hole Transport Layer (HTL) Deposition Plasma_Treatment->HTL EML Emissive Layer (EML) Co-deposition (Deuterated Host + Dopant) HTL->EML HBL Hole Blocking Layer (HBL) Deposition EML->HBL ETL Electron Transport Layer (ETL) Deposition HBL->ETL EIL Electron Injection Layer (EIL) Deposition ETL->EIL Cathode Metal Cathode Deposition EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: A generalized workflow for the fabrication of an OLED device incorporating a deuterated host material in the emissive layer.

Mass Spectrometry

In quantitative mass spectrometry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are widely used as internal standards.[6] Due to their chemical similarity to the analyte of interest, they co-elute during chromatography and experience similar ionization and matrix effects. However, their difference in mass allows for their distinct detection by the mass spectrometer. This enables accurate quantification of the non-deuterated analyte by correcting for variations during sample preparation and analysis.

This compound can serve as an excellent internal standard for the analysis of 9,10-dibromoanthracene and other related polycyclic aromatic hydrocarbons (PAHs) in various matrices.

Experimental Protocols

Conceptual Synthesis Pathway

Synthesis_Pathway Anthracene_d10 Anthracene-d10 Reaction Reaction in Inert Solvent Anthracene_d10->Reaction Brominating_Agent Brominating Agent (e.g., Bromine or NBS) Brominating_Agent->Reaction Product This compound Reaction->Product

Caption: A conceptual diagram illustrating the synthesis of this compound from Anthracene-d10.

A general procedure for the bromination of anthracene (B1667546) involves dissolving anthracene in a suitable solvent, such as carbon tetrachloride, and then adding a brominating agent like bromine or N-bromosuccinimide (NBS).[7][8] The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the reaction.[7][8] The product, being sparingly soluble, often precipitates out of the solution and can be collected by filtration.[7] Further purification can be achieved by recrystallization.

Example Experimental Protocol for Bromination of Anthracene (Adaptable for Deuterated Synthesis)

  • Materials: Anthracene (or Anthracene-d10), Bromine (or other brominating agent), Carbon Tetrachloride (or other suitable inert solvent).

  • Procedure:

    • Suspend anthracene in carbon tetrachloride in a flask equipped with a stirrer and a dropping funnel.

    • Slowly add a solution of bromine in carbon tetrachloride to the anthracene suspension with vigorous stirring.

    • After the addition is complete, gently warm the mixture and reflux for a specified period.

    • Allow the mixture to cool, and collect the precipitated product by filtration.

    • Wash the crude product with a small amount of cold solvent.

    • Purify the product by recrystallization from a suitable solvent.

Note: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety considerations. The synthesis of deuterated compounds may require specialized techniques to maximize isotopic incorporation and yield.

Conclusion

This compound is a valuable, albeit specialized, chemical for researchers in materials science and analytical chemistry. Its primary application lies in the development of more stable and long-lasting OLEDs, where the kinetic isotope effect of deuterium enhances the material's durability. Furthermore, its use as an internal standard in mass spectrometry allows for highly accurate quantification of related polycyclic aromatic hydrocarbons. While detailed public information on its synthesis and specific applications is limited, the principles of its use and the general synthetic methodologies are well-established, providing a solid foundation for its integration into advanced research and development projects. Researchers are encouraged to contact commercial suppliers directly to obtain detailed specifications and certificates of analysis for their specific needs.

References

An In-depth Technical Guide to the Safety and Handling of 9,10-Dibromoanthracene-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 9,10-Dibromoanthracene-d8, a deuterated polycyclic aromatic hydrocarbon. While toxicological properties have not been thoroughly investigated, the following protocols are based on data from its non-deuterated analogue and general best practices for handling deuterated compounds.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the isotopic integrity of the compound.

Hazard Identification and Classification

This compound is classified with several hazards. The primary concerns are skin and eye irritation, potential respiratory irritation, and significant aquatic toxicity.[3]

GHS Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • H410: Very toxic to aquatic life with long lasting effects.[2][3]

Precautionary Statements:

  • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[4]

  • P273: Avoid release to the environment.[2][5]

  • P280: Wear protective gloves, protective clothing, and eye/face protection.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P391: Collect spillage.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

It is not classified as a carcinogen by IARC or ACGIH.[2]

Physical and Chemical Properties

The physical and chemical data for 9,10-Dibromoanthracene and its deuterated analogue are summarized below. Note that the molecular weight differs due to the presence of deuterium.

PropertyValueSource
Chemical Formula C₁₄D₈Br₂[1]
Molecular Weight 344.07 g/mol [1]
CAS Number 518292-58-5[1]
Appearance Yellow to yellow-green fluffy powder[6]
Melting Point 223 - 224 °C[2]
Solubility Insoluble in water. Soluble in hot benzene (B151609) and toluene. Slightly soluble in alcohol and ether.[6]
Octanol/Water Partition Coefficient (logP) 5.518[7]

Safe Handling and Storage Protocols

Proper handling and storage are critical not only for safety but also for maintaining the isotopic purity of the compound.

General Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[5]

  • Avoid contact with skin and eyes by using appropriate Personal Protective Equipment (PPE).[8]

  • Prevent dust formation and accumulation during handling.[1]

  • Wash hands thoroughly after handling the substance.[5]

  • Keep the compound away from food and drink.[5]

Storage of Deuterated Compounds

The primary goal when storing deuterated compounds is to prevent isotopic dilution (H-D exchange) and chemical degradation.[8]

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to protect from moisture.[8][9] The compound is hygroscopic and can absorb atmospheric moisture, leading to isotopic exchange.[8]

  • Container: Keep the container tightly closed and sealed.[2][5] For long-term storage, single-use ampoules are ideal.[8]

  • Temperature: Store in a dry, cool, and well-ventilated place.[10] For long-term storage, temperatures of -20°C are often recommended.[9] Always allow the container to equilibrate to room temperature before opening to prevent condensation.[8]

  • Light: Protect from light by storing in amber vials or in the dark to prevent photodegradation.[9]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Allow Compound to Reach Room Temperature C->D E Weigh Compound Under Inert Atmosphere D->E F Perform Experiment E->F G Decontaminate Glassware and Work Surfaces F->G I Store Compound Securely (Sealed, Inert Gas) F->I H Dispose of Waste in Approved Container G->H

General laboratory workflow for handling the compound.

Personal Protective Equipment (PPE)

To minimize exposure, the following PPE should be worn:

  • Eye/Face Protection: Wear chemical safety goggles or glasses with side protection approved under standards such as EN166 (EU) or 29 CFR 1910.133 (US).[5][10]

  • Hand Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and use a proper removal technique to avoid skin contact.[1][5]

  • Body Protection: Wear a laboratory coat.

  • Respiratory Protection: For nuisance exposures or if dust is generated, use a P95 (US) or P1 (EU EN 143) particle respirator.[1]

First Aid and Emergency Procedures

In case of exposure, follow these first-aid measures and seek medical attention.[1]

  • General Advice: Show the safety data sheet to the attending physician.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. If irritation occurs, get medical advice.[5][10]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if possible and continue rinsing. If eye irritation persists, get medical attention.[5][10]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Hazards from Combustion: May produce carbon oxides and hydrogen bromide gas.[1]

  • Firefighter Protection: Wear self-contained breathing apparatus for firefighting if necessary.[1][5]

G First Aid Decision Tree for Exposure Exposure Exposure Occurs Inhalation Inhalation? Exposure->Inhalation SkinContact Skin Contact? Inhalation->SkinContact No MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir Yes EyeContact Eye Contact? SkinContact->EyeContact No WashWithSoap Wash with Soap & Water SkinContact->WashWithSoap Yes Ingestion Ingestion? EyeContact->Ingestion No RinseEyes Rinse Eyes for 15 min EyeContact->RinseEyes Yes RinseMouth Rinse Mouth with Water Ingestion->RinseMouth Yes SeekMedical Consult a Physician MoveToFreshAir->SeekMedical WashWithSoap->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical G Logical Flow for Deuterated Compound Storage Start Compound Received CheckPurity Verify Chemical and Isotopic Purity (CoA) Start->CheckPurity Decision Storage Duration? CheckPurity->Decision ShortTerm Short-Term Storage Decision->ShortTerm < 6 Months LongTerm Long-Term Storage Decision->LongTerm > 6 Months StoreShort Store at 2-8°C - Tightly Sealed - Inert Atmosphere - Protect from Light ShortTerm->StoreShort StoreLong Store at -20°C - Tightly Sealed (Ampoule) - Inert Atmosphere - Protect from Light LongTerm->StoreLong End Ready for Use StoreShort->End StoreLong->End

References

Methodological & Application

Application Note: 9,10-Dibromoanthracene-d8 as an Internal Standard for GC-MS Analysis of Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) by gas chromatography-mass spectrometry (GC-MS) is critical in environmental monitoring, food safety, and toxicology studies due to the carcinogenic and mutagenic potential of these compounds. The accuracy and reliability of these measurements heavily depend on the use of appropriate internal standards to correct for variations in sample preparation, injection volume, and instrument response. Deuterated analogs of PAHs are ideal internal standards as they exhibit similar chemical and physical properties to their non-deuterated counterparts but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.

This application note details the use of 9,10-Dibromoanthracene-d8 as a robust internal standard for the quantification of PAHs in various matrices. Its elution time in typical GC programs for PAHs makes it a suitable internal standard for a wide range of target analytes.

Principle of Internal Standardization

The internal standard (IS) method involves adding a known concentration of a compound (in this case, this compound) to all samples, calibration standards, and quality control samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to create a calibration curve. This ratiometric measurement corrects for potential errors introduced during the analytical workflow, leading to more accurate and precise quantification.

Chemical Properties of this compound

PropertyValue
Chemical FormulaC₁₄D₈Br₂
Molecular Weight344.1 g/mol (calculated)
CAS NumberNot available
Structure

Experimental Protocols

Preparation of Standard Solutions
  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of a suitable solvent (e.g., dichloromethane (B109758) or toluene).

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the stock solution 1:100 with the same solvent. This solution is added to all samples and standards.

  • Calibration Standards: Prepare a series of calibration standards containing the target PAHs at concentrations ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range. A typical concentration range is 1-1000 pg/µL. Spike each calibration standard with the internal standard spiking solution to a final concentration of 50 pg/µL.

Sample Preparation (General Procedure for Environmental Samples)
  • Extraction: The choice of extraction method depends on the sample matrix. Common techniques include liquid-liquid extraction for water samples, Soxhlet or pressurized liquid extraction for solid samples like soil and sediment.

  • Internal Standard Spiking: Before extraction, spike the sample with a known amount of the this compound spiking solution.

  • Cleanup: The sample extract may require cleanup to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges.

  • Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for PAH analysis. These should be optimized for the specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet ModeSplitless
Injection Volume1 µL
Inlet Temperature280 °C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Program80 °C (hold 1 min), ramp to 290 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

For accurate quantification, monitor the following ions for this compound. The primary quantification ion is typically the molecular ion.

CompoundQuantification Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound344 (M⁺)342346
Non-deuterated 9,10-Dibromoanthracene336 (M⁺)334338

Note: The m/z values for this compound are calculated based on the addition of 8 daltons to the non-deuterated form. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in the characteristic M, M+2, and M+4 isotopic pattern.

Data Presentation

The following tables present representative quantitative data for a typical PAH analysis using a deuterated internal standard. This data is intended to demonstrate the expected performance of the method.

Table 1: Method Validation Parameters
ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1.0 pg on-column
Limit of Quantification (LOQ)0.5 - 5.0 pg on-column
Accuracy (% Recovery)80 - 120%
Precision (% RSD)< 15%
Table 2: Example Calibration Curve Data for Benzo[a]pyrene
Concentration (pg/µL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
11500300000.05
57600305000.25
1015200301000.50
5075500299002.52
100151000302005.00

Mandatory Visualizations

GCMS_Workflow Sample Sample Collection Spiking Spike with This compound Sample->Spiking Extraction Extraction (LLE, Soxhlet, etc.) Spiking->Extraction Cleanup Sample Cleanup (SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Analysis (Quantification) GCMS->Data

Caption: Experimental workflow for PAH analysis using this compound as an internal standard.

Internal_Standard_Logic Analyte_Signal Analyte Signal (Area) Ratio Calculate Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal Internal Standard Signal (Area) (this compound) IS_Signal->Ratio Cal_Curve Calibration Curve (Area Ratio vs. Concentration) Ratio->Cal_Curve Quantification Determine Analyte Concentration Cal_Curve->Quantification

Caption: Logical relationship of the internal standard quantification method.

Conclusion

This compound is a suitable internal standard for the quantitative analysis of PAHs by GC-MS. Its chemical similarity to PAHs ensures that it behaves comparably during sample preparation and analysis, effectively correcting for variations and improving data quality. The detailed protocols and representative data provided in this application note serve as a comprehensive guide for researchers and scientists in the implementation of this robust analytical method.

Application Note: High-Accuracy Analysis of Polycyclic Aromatic Hydrocarbons in Soil Using 9,10-Dibromoanthracene-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants that are ubiquitous in the environment, originating from both natural and anthropogenic sources such as the incomplete combustion of organic materials.[1][2] Many PAHs are known for their carcinogenic and mutagenic properties, leading to their regulation and monitoring in various environmental matrices, including soil.[1][3]

Accurate and precise quantification of PAHs in complex matrices like soil is a significant analytical challenge. Matrix effects and variations in sample preparation can lead to inaccuracies in results.[4] To overcome these challenges, isotope dilution mass spectrometry (IDMS) using deuterated internal standards is a widely accepted and robust technique.[5] Deuterated PAHs, such as 9,10-Dibromoanthracene-d8, are ideal internal standards as they have similar chemical and physical properties to their non-deuterated analogs, but are distinguishable by mass spectrometry.[6] This allows for the correction of analyte loss during sample extraction and cleanup, leading to more accurate and reliable quantification.[7]

This application note provides a detailed protocol for the analysis of PAHs in soil using this compound as an internal standard, with analysis performed by Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following tables summarize typical performance data for the analysis of PAHs in soil using deuterated internal standards. The data is compiled from various sources and represents expected outcomes for a validated method.

Table 1: Analyte Recovery and Reproducibility

AnalyteSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Naphthalene192.51.5
Acenaphthylene195.80.8
Acenaphthene198.20.7
Fluorene1101.30.5
Phenanthrene1102.10.4
Anthracene1103.50.3
Fluoranthene1105.20.6
Pyrene1106.70.9
Benz(a)anthracene199.41.1
Chrysene198.71.2
Benzo(b)fluoranthene195.31.8
Benzo(k)fluoranthene194.61.9
Benzo(a)pyrene191.02.1
Indeno(1,2,3-cd)pyrene188.52.5
Dibenz(a,h)anthracene186.22.8
Benzo(g,h,i)perylene185.03.0

Data is illustrative and based on typical performance of similar methods. Actual results may vary.[8]

Table 2: Method Detection and Quantitation Limits

AnalyteMethod Detection Limit (MDL) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)
Naphthalene1.03.3
Acenaphthylene0.82.6
Acenaphthene0.93.0
Fluorene0.72.3
Phenanthrene0.51.7
Anthracene0.62.0
Fluoranthene0.41.3
Pyrene0.51.7
Benz(a)anthracene0.31.0
Chrysene0.41.3
Benzo(b)fluoranthene0.51.7
Benzo(k)fluoranthene0.51.7
Benzo(a)pyrene0.41.3
Indeno(1,2,3-cd)pyrene0.62.0
Dibenz(a,h)anthracene0.72.3
Benzo(g,h,i)perylene0.82.6

MDLs and LOQs are highly dependent on instrument sensitivity and matrix interference.[7][9]

Experimental Protocols

The following is a detailed protocol for the extraction and analysis of PAHs in soil.

1. Sample Preparation

  • Homogenization: Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris. Homogenize the sieved sample by thorough mixing.

  • Moisture Content: Determine the moisture content of a separate subsample by drying at 105°C to a constant weight. All results should be reported on a dry weight basis.

  • Sample Aliquot: Weigh 10 g of the homogenized soil into a clean extraction thimble or vessel.

2. Extraction

  • Fortification: Spike the soil sample with a known amount of this compound internal standard solution. A surrogate solution containing other deuterated PAHs (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12) should also be added to monitor the efficiency of the extraction procedure.[10]

  • Extraction Method:

    • Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract with 150 mL of a 1:1 (v/v) mixture of hexane (B92381) and acetone (B3395972) for 16-24 hours.[4]

    • Accelerated Solvent Extraction (ASE): Place the sample in an ASE cell and extract with a 1:1 (v/v) mixture of hexane and acetone at 100°C and 1500 psi. Perform two static cycles of 5 minutes each.[9]

    • QuEChERS: To 5 g of soil, add 5 mL of water and 10 mL of acetonitrile. Shake vigorously. Add the contents of a QuEChERS extraction salt packet and shake for 5 minutes. Centrifuge for 10 minutes.[8]

3. Extract Cleanup

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Silica (B1680970) Gel Chromatography: Prepare a small chromatography column with activated silica gel. Elute the PAHs with an appropriate solvent mixture, such as dichloromethane/hexane. This step helps to remove polar interferences.[4]

  • Final Volume: Concentrate the cleaned extract to a final volume of 1 mL.

4. Instrumental Analysis (GC-MS)

  • Instrumentation: An Agilent Gas Chromatograph with a Mass Selective Detector (GC-MSD) or equivalent is suitable.[10]

  • GC Column: A capillary column suitable for PAH analysis, such as a DB-5ms or equivalent, should be used.

  • Injection: Inject 1 µL of the final extract into the GC-MS system in splitless mode.

  • Operating Conditions:

    • Inlet Temperature: 280°C

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 320°C at 8°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mode: Selective Ion Monitoring (SIM) to achieve lower detection limits.[4][10] Monitor the characteristic ions for each target PAH and the deuterated internal standards.

5. Quantification

  • Calibration: Prepare a series of calibration standards containing the target PAHs and a constant concentration of this compound.

  • Calculation: Quantify the native PAHs using the internal standard method, based on the response factor of each analyte relative to this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis sample Soil Sample homogenize Homogenize & Sieve sample->homogenize weigh Weigh 10g homogenize->weigh spike Spike with This compound weigh->spike extract Solvent Extraction (e.g., Soxhlet) spike->extract concentrate1 Concentrate Extract extract->concentrate1 cleanup Silica Gel Cleanup concentrate1->cleanup concentrate2 Concentrate to 1mL cleanup->concentrate2 gcms GC-MS Analysis (SIM Mode) concentrate2->gcms quantify Quantification using Internal Standard gcms->quantify data_report Data Reporting quantify->data_report Final Report

Caption: Workflow for PAH Analysis in Soil.

quantification_logic cluster_input Inputs cluster_process Calculation cluster_output Output analyte_peak Analyte Peak Area calc_ratio Calculate Area Ratio (Analyte / IS) analyte_peak->calc_ratio is_peak Internal Standard (this compound) Peak Area is_peak->calc_ratio cal_curve Calibration Curve (Response Factors) apply_rf Apply Response Factor from Calibration cal_curve->apply_rf calc_ratio->apply_rf concentration Analyte Concentration in Soil apply_rf->concentration

Caption: Internal Standard Quantification Logic.

References

Application Note: High-Sensitivity Analysis of Polycyclic Aromatic Hydrocarbons in Water Samples Using 9,10-Dibromoanthracene-d8

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are widespread environmental contaminants, often originating from the incomplete combustion of organic materials such as coal, oil, gas, and wood.[1] Several PAHs are recognized as carcinogenic and mutagenic, making their detection and quantification in environmental matrices like water a critical concern for public health and environmental monitoring.[2][3]

Due to the low concentrations at which PAHs are often found in water and the potential for analyte loss during sample preparation, highly sensitive and robust analytical methods are required.[4] Isotope dilution mass spectrometry is a preferred technique for achieving high accuracy and precision.[5] This method involves the addition of a known quantity of a stable, isotopically labeled analog of the target analyte(s) to the sample prior to extraction and analysis.

This application note details a protocol for the analysis of 16 priority PAHs in water samples using 9,10-Dibromoanthracene-d8 as an internal standard for quantification by Gas Chromatography-Mass Spectrometry (GC-MS). The deuterated standard closely mimics the chemical behavior of the native PAHs, allowing it to correct for variations in extraction efficiency, matrix effects, and instrumental response, thereby ensuring accurate and reliable quantification.

Principle of Isotope Dilution

The core of this method is the use of this compound as an internal standard in an isotope dilution approach. A precise, known amount of the deuterated standard is spiked into each water sample before any preparation steps. During extraction and cleanup, any loss of target PAHs is accompanied by a proportional loss of the internal standard. Since the mass spectrometer can distinguish between the native analytes and the deuterated standard based on their mass-to-charge (m/z) ratios, the ratio of the native analyte signal to the internal standard signal is used for quantification. This ratio remains constant regardless of sample loss, leading to highly accurate results. This technique allows for the quantification of each target analyte against its isotope-labeled analogue and corrects for recovery during sample preparation and analysis.[5]

Isotope_Dilution_Principle cluster_sample Initial Water Sample cluster_prep Sample Preparation cluster_analysis Analysis Analyte Target PAHs (Unknown Concentration, C_a) Standard_Add Add Known Amount of this compound (C_is) Extraction Extraction & Concentration (Potential for Analyte/IS Loss) Standard_Add->Extraction Spiked Sample GCMS GC-MS Analysis (Measures Response Ratio, R_a / R_is) Extraction->GCMS Final Extract Calculation Quantification C_a = f( (R_a / R_is) * C_is ) GCMS->Calculation Response Ratio

Caption: Logical flow of the isotope dilution method for PAH quantification.

Experimental Protocol

This protocol is based on established methods for PAH analysis in water, such as those derived from U.S. EPA Method 8270D guidelines.[6]

1. Apparatus and Materials

  • Glassware: 1-L amber glass bottles with Teflon-lined caps, 2-L separatory funnels, concentration apparatus (e.g., Kuderna-Danish or rotary evaporator), vials for final extracts.

  • Reagents: Dichloromethane (DCM, pesticide grade or equivalent), Acetone (B3395972) (pesticide grade), Anhydrous Sodium Sulfate (B86663) (reagent grade, baked at 400°C for 4 hours), Reagent Water (analyte-free).

  • Standards: Certified standard solutions of the 16 priority PAHs, this compound standard solution.

2. Preparation of Standard Solutions

  • Internal Standard Spiking Solution: Prepare a solution of this compound in acetone at a concentration of 5 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards containing the 16 target PAHs at concentrations ranging from approximately 0.1 to 20 µg/L. Each calibration standard must be fortified with the Internal Standard Spiking Solution to the same final concentration as the samples.

3. Sample Collection and Handling

  • Collect 1-L water samples in amber glass bottles.

  • If residual chlorine is present, add 80 mg of sodium thiosulfate (B1220275) per liter.

  • Store samples at 4°C and protect from light. Samples should be extracted within 7 days of collection.

4. Sample Extraction: Liquid-Liquid Extraction (LLE)

  • Measure 1 L of the water sample and transfer it to a 2-L separatory funnel. Ensure the sample pH is between 6 and 10.[6]

  • Spike the sample with 1.0 mL of the 5 µg/mL this compound internal standard solution.

  • Add 60 mL of Dichloromethane (DCM) to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes with periodic venting to release pressure.[6]

  • Allow the organic and aqueous layers to separate for a minimum of 10 minutes.

  • Drain the lower DCM layer through a funnel containing anhydrous sodium sulfate into a collection flask.

  • Repeat the extraction two more times with fresh 60-mL portions of DCM, combining all extracts in the collection flask.[6]

  • Concentrate the combined extract to a final volume of 1.0 mL using a suitable concentration apparatus. A keeper solvent like toluene (B28343) can be used to prevent the loss of more volatile PAHs.[6]

  • Transfer the final extract to a GC vial for analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Reporting A 1. Collect 1L Water Sample B 2. Spike with this compound A->B C 3. Perform Liquid-Liquid Extraction (3x with Dichloromethane) B->C D 4. Dry Extract with Na2SO4 C->D E 5. Concentrate to 1 mL D->E F 6. Analyze by GC-MS (SIM Mode) E->F G 7. Process Data (Isotope Dilution Calculation) F->G H 8. Generate Final Report G->H

Caption: Workflow for the analysis of PAHs in water samples.

Data and Performance

Instrumental Conditions Analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer. Selective Ion Monitoring (SIM) mode is recommended to achieve the low detection limits required for environmental analysis.[6]

Parameter Value
GC System Agilent 7890 GC or equivalent
Column Agilent J&W Select PAH GC column (or equivalent), 30 m x 0.25 mm, 0.25 µm
Injector Split/Splitless, 280°C
Injection Volume 1 µL, Pulsed Splitless
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program 80°C (hold 1 min), ramp to 310°C @ 8°C/min, hold 10 min
MS System Agilent 5977 MSD or equivalent
Ion Source Electron Ionization (EI), 70 eV
Source Temp. 230°C
Quad Temp. 150°C
Acquisition Mode Selective Ion Monitoring (SIM)

Table 1: Typical GC-MS Instrumental Conditions.

Quantitation and Confirmation Ions The selection of appropriate ions is critical for selective detection and confirmation. The table below lists the primary quantitation ion and secondary confirmation ions for the 16 priority PAHs and the internal standard.

Analyte Quantitation Ion (m/z) Confirmation Ion(s) (m/z)
Naphthalene128129
Acenaphthylene152151, 153
Acenaphthene154153, 152
Fluorene166165, 167
Phenanthrene178179, 176
Anthracene178179, 176
Fluoranthene202101
Pyrene202101
Benz[a]anthracene228229, 226
Chrysene228226, 229
Benzo[b]fluoranthene252253, 126
Benzo[k]fluoranthene252253, 126
Benzo[a]pyrene252253, 126
Indeno[1,2,3-cd]pyrene276138, 277
Dibenz[a,h]anthracene278139, 279
Benzo[g,h,i]perylene276138, 277
This compound (IS) 344 184, 346

Table 2: Selected Ions for GC-MS (SIM) Analysis.

Method Performance The performance of the method should be validated by assessing linearity, accuracy, precision, and method detection limits (MDLs).

Parameter Typical Performance Criteria
Calibration Linearity (r²) ≥ 0.995
Method Detection Limit (MDL) 0.01 - 0.05 µg/L[6]
Accuracy (Matrix Spike Recovery) Light MW PAHs: 70-120%[6] Heavy MW PAHs: 80-120%[6]
Precision (%RSD) < 20%

Table 3: Typical Method Performance Characteristics.

Conclusion The protocol described provides a robust and highly accurate method for the determination of 16 priority PAHs in water samples. The use of this compound as an internal standard in an isotope dilution GC-MS analysis compensates for potential analyte loss and matrix interferences, ensuring high-quality data suitable for environmental monitoring and regulatory compliance. The method achieves low detection limits and meets typical performance requirements for accuracy and precision, making it a valuable tool for researchers and analytical laboratories.

References

Application Notes and Protocols: Quantitative Analysis Using 9,10-Dibromoanthracene-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of 9,10-Dibromoanthracene-d8 as an internal standard for the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) and other semi-volatile organic compounds in various sample matrices. The use of a deuterated internal standard is a robust method to correct for sample loss during preparation and instrumental analysis, thereby improving the accuracy and precision of the results.

Introduction

This compound is a deuterated form of 9,10-Dibromoanthracene, a polycyclic aromatic hydrocarbon. Due to its structural similarity to many PAH analytes and its distinct mass shift of 8 atomic mass units, it is an excellent internal standard for analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS). The addition of a known amount of this compound to samples and calibration standards allows for the correction of variations in extraction efficiency, sample volume, and instrument response. This technique is crucial for achieving reliable quantitative data in environmental monitoring, food safety analysis, and toxicological studies.

Physicochemical Properties

PropertyValue
Chemical FormulaC₁₄D₈Br₂
Molecular Weight~344.07 g/mol [1]
AppearanceYellow to yellow-green fluffy powder[2]
Melting Point~226 °C[2]
SolubilitySoluble in hot benzene (B151609) and hot toluene (B28343); slightly soluble in alcohol and ether; insoluble in water.[2]

Experimental Protocol

This protocol outlines the steps for preparing a this compound internal standard stock solution and spiking it into a sample for subsequent analysis by GC-MS.

Materials and Reagents
  • This compound (certified reference material)

  • Toluene, pesticide residue grade or equivalent

  • Hexane, pesticide residue grade or equivalent

  • Methanol, HPLC grade

  • Deionized water

  • Volumetric flasks (Class A)

  • Micropipettes

  • Vortex mixer

  • Analytical balance

  • Sample vials

Preparation of Internal Standard Stock Solution
  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve the compound in a small amount of toluene and then bring the flask to volume with the same solvent. This will be the Primary Stock Solution (1000 µg/mL) .

  • From the Primary Stock Solution, prepare a Working Stock Solution (10 µg/mL) by diluting 100 µL of the primary stock to 10 mL with toluene in a volumetric flask.

  • Store both stock solutions in amber vials at 4°C and protected from light.

Sample Spiking Procedure

The concentration of the internal standard should be appropriate for the expected concentration of the analytes of interest and the sensitivity of the analytical instrument. A typical spiking concentration is in the range of 10-100 ng/mL.

  • For Liquid Samples (e.g., water): To 100 mL of the water sample, add a predetermined volume (e.g., 100 µL) of the 10 µg/mL Working Stock Solution. This will result in a final internal standard concentration of 10 ng/mL.

  • For Solid Samples (e.g., soil, tissue): To 10 g of the homogenized solid sample, add a predetermined volume (e.g., 100 µL) of the 10 µg/mL Working Stock Solution.

  • Vortex the spiked sample for 30 seconds to ensure thorough mixing.

  • Proceed with the established extraction and cleanup procedure for the target analytes (e.g., Solid Phase Extraction, QuEChERS).

GC-MS Analysis

Instrumental Parameters

The following are general GC-MS parameters and may need to be optimized for specific instruments and applications.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature280 °C
Injection ModeSplitless
Injection Volume1 µL
Oven Program80 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 5 min
Carrier GasHelium at a constant flow of 1.0 mL/min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

The following ions should be monitored for the quantification of this compound. The molecular ion (m/z 344) is typically used for quantification.

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound344172, 342, 346

Note: The fragmentation pattern of the deuterated compound is inferred from the non-deuterated analog. The exact ions and their ratios should be confirmed by injecting a standard solution.

Data Analysis

The concentration of the target analytes is calculated using the response factor relative to the internal standard.

Response Factor (RF):

RF = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)

Analyte Concentration:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / RF)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_spiking Spiking cluster_extraction Sample Processing cluster_analysis Analysis stock_prep Prepare this compound Stock Solution (10 µg/mL) spike Spike a Known Volume of Internal Standard into Sample stock_prep->spike sample_collection Sample Collection (e.g., Water, Soil) sample_collection->spike extraction Analyte Extraction (e.g., SPE, LLE) spike->extraction cleanup Extract Cleanup (if necessary) extraction->cleanup gcms GC-MS Analysis (SIM Mode) cleanup->gcms data_analysis Data Processing and Quantification gcms->data_analysis

Caption: Experimental workflow for sample analysis using an internal standard.

Quantitative Data Summary

The following table provides typical concentration ranges for internal standards in PAH analysis, which can be adapted for this compound.

ParameterTypical Value/RangeReference
Spiking Concentration in Water10 - 100 ng/L[3]
Spiking Concentration in Solid Matrices10 - 100 µg/kg
Calibration Curve Range1 - 200 µg/L[1]
Typical Recovery Rates70 - 120%[1]

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_problem Analytical Challenge cluster_solution Solution cluster_mechanism Mechanism of Action cluster_outcome Outcome analyte_loss Analyte Loss During Sample Preparation internal_standard Use of this compound as an Internal Standard (IS) analyte_loss->internal_standard instrument_variability Instrumental Variability (e.g., Injection Volume) instrument_variability->internal_standard similar_behavior IS Behaves Similarly to Analytes During Extraction and Analysis internal_standard->similar_behavior known_concentration IS is Added at a Known Concentration internal_standard->known_concentration correction Correction for Analyte Loss and Instrumental Drift similar_behavior->correction known_concentration->correction accurate_quant Accurate and Precise Quantification correction->accurate_quant

Caption: Rationale for using an internal standard in quantitative analysis.

References

Application of 9,10-Dibromoanthracene-d8 as a Surrogate Standard in EPA Methods: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial Finding: 9,10-Dibromoanthracene-d8 is not specified as a surrogate standard in published U.S. Environmental Protection Agency (EPA) methods for the analysis of polycyclic aromatic hydrocarbons (PAHs) or other organic compounds. Extensive searches of EPA documentation and related scientific literature did not yield any method that mandates or recommends the use of this compound for this purpose.

While this specific deuterated compound is not listed, the principles of using surrogate standards are fundamental to ensuring data quality and accuracy in many EPA analytical protocols. This document provides a comprehensive application note and a general experimental protocol based on established EPA methods, such as those found in the SW-846 series (e.g., EPA Method 8270), which are commonly used for the analysis of semivolatile organic compounds like PAHs. This will serve as a guide for researchers and scientists on the proper use of surrogate standards in environmental analysis.

Application Note: The Role of Surrogate Standards in EPA Methods

Introduction

Surrogate standards are essential in analytical chemistry for tracking the performance of a method on a sample-by-sample basis. These compounds are chemically similar to the target analytes in terms of their extraction efficiency, reactivity, and chromatographic behavior, but are not expected to be present in the actual environmental sample. By adding a known amount of a surrogate standard to a sample before any preparation steps, analysts can monitor for matrix interferences and assess the efficiency of the sample extraction and analysis process. The recovery of the surrogate is a key quality control measure; if the recovery is outside of the established acceptance limits, it may indicate a problem with the analysis of that specific sample.

Choice of Surrogate Standards

The selection of a suitable surrogate standard is critical. Ideally, a surrogate should:

  • Be an isotopically labeled or a chemically similar, but non-native, compound to the analytes of interest.

  • Not be naturally present in the samples being analyzed.

  • Exhibit similar chemical and physical properties to the target analytes.

  • Be chromatographically resolved from the target analytes.

  • Be commercially available in a high-purity form.

For PAH analysis by gas chromatography-mass spectrometry (GC/MS), deuterated PAHs or other similar compounds are often used as surrogates. For example, EPA Method 8270D suggests the use of surrogates like Nitrobenzene-d5, 2-Fluorobiphenyl, and p-Terphenyl-d14 for the analysis of semivolatile organics.

Data Interpretation

The percentage recovery of the surrogate standard is calculated for each sample and compared against laboratory-established control limits. These limits are typically derived from the analysis of a large number of quality control samples. If the surrogate recovery for a particular sample is outside these limits, the data for the target analytes in that sample may need to be flagged as estimated or, in severe cases, the sample may need to be re-analyzed.

Experimental Protocol: General Procedure for PAH Analysis Using a Surrogate Standard (Based on EPA Method 8270)

This protocol outlines a general procedure for the analysis of PAHs in a solid matrix (e.g., soil or sediment) using a surrogate standard and analysis by GC/MS.

1. Preparation of Standards

  • Surrogate Standard Stock Solution: Prepare a stock solution of a suitable surrogate standard (e.g., p-Terphenyl-d14) in a high-purity solvent such as acetone (B3395972) or methylene (B1212753) chloride at a concentration of 1000 µg/mL.

  • Surrogate Spiking Solution: From the stock solution, prepare a spiking solution at a lower concentration (e.g., 10 µg/mL) in an appropriate solvent. The exact concentration will depend on the sample size and the desired final concentration in the sample extract.

2. Sample Preparation and Spiking

  • Weigh approximately 10-30 grams of the homogenized solid sample into an extraction thimble or vessel.

  • Add a known volume (e.g., 1.0 mL) of the surrogate spiking solution directly onto the sample. This should be done before the addition of any extraction solvent.

  • Allow the spiking solution to briefly equilibrate with the sample matrix before proceeding with extraction.

3. Sample Extraction

  • Extract the PAHs and the surrogate standard from the sample using an appropriate technique, such as Soxhlet extraction (e.g., with a 1:1 mixture of acetone and hexane (B92381) for 16-24 hours) or pressurized fluid extraction (PFE).

  • After extraction, concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) concentrator or a nitrogen evaporation system.

4. Sample Cleanup (if necessary)

  • If the sample extract contains a high level of interfering compounds, a cleanup step may be required. This can be performed using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica (B1680970) gel or Florisil®.

5. GC/MS Analysis

  • Prior to analysis, add an internal standard (e.g., a deuterated PAH not used as a surrogate) to the final extract.

  • Inject an aliquot of the concentrated extract into a GC/MS system equipped with a capillary column suitable for PAH analysis.

  • Operate the mass spectrometer in the selected ion monitoring (SIM) mode to achieve high sensitivity and selectivity for the target PAHs and the surrogate standard.

6. Data Analysis and Calculation

  • Identify and quantify the target PAHs and the surrogate standard based on their retention times and characteristic ions.

  • Calculate the concentration of the target PAHs in the original sample.

  • Calculate the percent recovery of the surrogate standard using the following formula:

    • % Recovery = (Concentration Found / Concentration Spiked) x 100

Quantitative Data Summary

The following table provides typical quantitative parameters for a commonly used surrogate standard in PAH analysis, p-Terphenyl-d14, as might be applied in a method like EPA 8270.

ParameterTypical Value/RangeNotes
Spiking Concentration50 - 200 ng/gDependent on sample matrix and desired reporting limits.
Acceptance Criteria (% Recovery)30 - 130 %These are general limits and can vary based on the specific laboratory's quality control program.
Corrective ActionRe-extraction and/or re-analysis of the sample if recovery is outside acceptance limits. Data may be flagged.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis cluster_data Data Processing Sample Homogenized Sample Spike Add Surrogate Standard (e.g., p-Terphenyl-d14) Sample->Spike Extract Soxhlet Extraction Spike->Extract Concentrate Concentrate Extract Extract->Concentrate Cleanup Cleanup (optional) Concentrate->Cleanup Add_IS Add Internal Standard Concentrate->Add_IS Cleanup->Add_IS GCMS GC/MS Analysis (SIM) Add_IS->GCMS Quantify Quantify Analytes GCMS->Quantify Calc_Recovery Calculate Surrogate Recovery Quantify->Calc_Recovery Report Report Results Calc_Recovery->Report

Caption: Experimental workflow for PAH analysis using a surrogate standard.

Logical_Relationship cluster_qc Quality Control Logic cluster_outcomes Data Reporting Outcomes Surrogate Surrogate Recovery (%) Acceptance Acceptance Criteria (e.g., 30-130%) Surrogate->Acceptance Compare Pass Data Accepted Acceptance->Pass Within Limits Fail Data Flagged / Re-analysis Acceptance->Fail Outside Limits

Caption: Decision logic for evaluating surrogate recovery data.

Application Note: Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Samples using 9,10-Dibromoanthracene-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and toxicological concern due to their carcinogenic and mutagenic properties.[1] Accurate and precise quantification of PAHs in various matrices such as soil, water, and air is crucial for environmental monitoring and risk assessment. This application note details a robust analytical method for the quantification of PAHs using Gas Chromatography-Mass Spectrometry (GC-MS) with 9,10-Dibromoanthracene-d8 as an internal standard.

The use of an isotopically labeled internal standard, such as this compound, is a highly effective technique to compensate for the loss of analytes during sample preparation and analysis.[2] This isotope dilution mass spectrometry (IDMS) approach ensures high accuracy and precision by correcting for variations in extraction efficiency and instrumental response.[2]

Principle

The fundamental principle of this method is the addition of a known quantity of this compound to the sample prior to extraction. Since this compound is chemically similar to the target PAHs, it will behave similarly throughout the extraction, cleanup, and analysis steps. By measuring the ratio of the signal of the native PAH to the signal of the isotopically labeled internal standard using GC-MS, the concentration of the target PAH can be accurately determined, irrespective of the absolute recovery.[2]

Experimental Protocols

Sample Preparation (Water Samples)

This protocol outlines the extraction of PAHs from water samples using solid-phase extraction (SPE).

Materials:

  • 1 L water sample

  • This compound internal standard solution (concentration to be determined based on expected PAH levels)

  • C18 SPE cartridges

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Acetonitrile, HPLC grade

  • Nitrogen gas, high purity

  • Automated solid-phase extractor (optional)

Procedure:

  • Acidify the 1 L water sample to a pH < 2 with 1:1 HCl.

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Condition a C18 SPE cartridge by passing 10 mL of DCM followed by 10 mL of methanol (B129727) and finally 10 mL of HPLC water.

  • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • After loading, wash the cartridge with 10 mL of HPLC water to remove interferences.

  • Dry the cartridge by passing a stream of nitrogen gas through it for 10-15 minutes.

  • Elute the trapped PAHs and the internal standard from the cartridge with two 5 mL portions of DCM.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

Sample Preparation (Soil/Sediment Samples)

This protocol describes the extraction of PAHs from solid samples using pressurized solvent extraction.

Materials:

  • 10 g homogenized soil/sediment sample

  • This compound internal standard solution

  • Dichloromethane:Acetone (B3395972) (1:1 v/v), HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • Pressurized solvent extraction system

Procedure:

  • Weigh 10 g of the homogenized sample and mix it with an equal amount of anhydrous sodium sulfate to remove moisture.

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Place the sample in the extraction cell of the pressurized solvent extraction system.

  • Extract the sample with a 1:1 mixture of dichloromethane and acetone at a temperature of 100°C and a pressure of 1500 psi.

  • Collect the extract and concentrate it to 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

Instrumental Analysis: GC-MS

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • GC Column: HP-5MS (30 m x 0.25 mm id, 0.25 µm film thickness) or equivalent[2]

GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless injection.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 300°C at a rate of 10°C/min.

    • Hold at 300°C for 10 minutes.[2]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation

Quantitative data should be summarized in structured tables for clear comparison.

Table 1: Calibration Standard Concentrations

AnalyteConcentration Level 1 (ng/mL)Concentration Level 2 (ng/mL)Concentration Level 3 (ng/mL)Concentration Level 4 (ng/mL)Concentration Level 5 (ng/mL)
Naphthalene151050100
Acenaphthylene151050100
Acenaphthene151050100
Fluorene151050100
Phenanthrene151050100
Anthracene151050100
Fluoranthene151050100
Pyrene151050100
Benzo[a]anthracene151050100
Chrysene151050100
Benzo[b]fluoranthene151050100
Benzo[k]fluoranthene151050100
Benzo[a]pyrene151050100
Indeno[1,2,3-cd]pyrene151050100
Dibenz[a,h]anthracene151050100
Benzo[ghi]perylene151050100
This compound 50 50 50 50 50

Table 2: GC-MS SIM Parameters for Target PAHs and Internal Standard

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Naphthalene~10.2128129127
Acenaphthylene~13.8152151153
Acenaphthene~14.1154153152
Fluorene~15.5166165167
Phenanthrene~18.9178179176
Anthracene~19.0178179176
Fluoranthene~22.6202203200
Pyrene~23.3202203200
Benzo[a]anthracene~27.8228229226
Chrysene~27.9228229226
This compound ~28.5 344 342 346
Benzo[b]fluoranthene~31.5252253250
Benzo[k]fluoranthene~31.6252253250
Benzo[a]pyrene~32.8252253250
Indeno[1,2,3-cd]pyrene~36.5276277274
Dibenz[a,h]anthracene~36.6278279276
Benzo[ghi]perylene~37.8276277274

Note: Retention times are approximate and may vary depending on the specific GC system and conditions.

Table 3: Illustrative Quality Control Data

ParameterAcceptance CriteriaExample Result
Method Detection Limit (MDL)Analyte dependent0.1 - 1.0 ng/L
Limit of Quantification (LOQ)Analyte dependent0.3 - 3.0 ng/L
Internal Standard Recovery60 - 120%95%
Matrix Spike Recovery70 - 130%88%
Calibration Curve (r²)> 0.9950.998

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1L Water Sample Spike Spike with This compound Sample->Spike SPE Solid-Phase Extraction (C18) Spike->SPE Elute Elute with Dichloromethane SPE->Elute Concentrate Concentrate to 1mL Elute->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Integrate Integrate Peak Areas (PAHs & Internal Standard) GCMS->Integrate Calculate Calculate Concentration using Response Factors Integrate->Calculate Report Final Report Calculate->Report

Caption: Workflow for PAH quantification in water samples.

G cluster_calibration Calibration cluster_sample_analysis Sample Analysis Cal_Standards Prepare Calibration Standards (5 Levels) Spike_IS Spike with Constant This compound Cal_Standards->Spike_IS Analyze_Cal Analyze Standards by GC-MS Spike_IS->Analyze_Cal Gen_Curve Generate Calibration Curve (Response Factor vs. Concentration) Analyze_Cal->Gen_Curve Quantify Quantify PAHs using Calibration Curve Gen_Curve->Quantify Prep_Sample Prepare Sample Extract (with Internal Standard) Analyze_Sample Analyze Sample by GC-MS Prep_Sample->Analyze_Sample Analyze_Sample->Quantify

Caption: Logical relationship for internal standard calibration.

References

Application Note: Quantification of Polycyclic Aromatic Hydrocarbons in Food Matrices using 9,10-Dibromoanthracene-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the determination of Polycyclic Aromatic Hydrocarbons (PAHs) in various food matrices. The protocol employs an isotope dilution technique with 9,10-Dibromoanthracene-d8 as an internal standard, followed by gas chromatography-mass spectrometry (GC-MS) analysis. This methodology provides high accuracy and precision by correcting for analyte losses during sample preparation and potential matrix effects during analysis. The described procedures are intended for researchers, scientists, and professionals in the field of food safety and drug development to ensure compliance with regulatory limits for these carcinogenic compounds. While direct application of this compound is not extensively documented in public literature, its use as a deuterated internal standard is analogous to other structurally similar deuterated PAHs commonly employed for this purpose.

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are formed during the incomplete combustion of organic matter.[1] These compounds are ubiquitous environmental contaminants and can be found in air, water, soil, and consequently, in our food supply.[1][2] Dietary intake is a significant route of human exposure to PAHs, which is concerning due to the carcinogenic, mutagenic, and teratogenic properties of many of these compounds.[2][3][4] Regulatory bodies worldwide have set maximum permissible levels for certain PAHs in various foodstuffs to protect public health.[5]

Accurate and precise quantification of PAHs in complex food matrices is challenging due to their low concentrations and the presence of interfering substances. The isotope dilution mass spectrometry (IDMS) method, which utilizes isotopically labeled internal standards, is a powerful technique to overcome these challenges.[6] Deuterated internal standards, such as this compound, are ideal for this purpose as they exhibit similar chemical and physical properties to their native analogues, but are distinguishable by their mass-to-charge ratio in a mass spectrometer.[6] This allows for the correction of analyte loss at every step of the analytical process, from extraction to detection.[6]

This application note provides a comprehensive protocol for the analysis of PAHs in fatty and non-fatty food matrices using this compound as an internal standard, followed by GC-MS analysis.

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined and effective approach for the extraction of PAHs from a wide range of food matrices.[7]

Materials:

  • Homogenized food sample (e.g., smoked fish, edible oil, infant formula)

  • This compound internal standard solution (concentration to be determined based on expected analyte levels)

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for pigmented samples)

  • 50 mL centrifuge tubes with screw caps

  • 15 mL centrifuge tubes for d-SPE

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 5-10 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing MgSO₄, PSA, and C18 sorbents. For highly pigmented samples, GCB may also be included.

  • Vortex the d-SPE tube for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • The resulting supernatant is the final extract, ready for GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC-MS Conditions:

ParameterValue
GC Inlet
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280 °C
Oven Program
Initial Temperature80 °C, hold for 1 min
Ramp 125 °C/min to 180 °C
Ramp 25 °C/min to 300 °C, hold for 10 min
Carrier Gas Helium, constant flow at 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
SIM Ions To be selected based on the target PAHs and internal standard. For this compound, the molecular ion would be monitored.

Data Presentation

The following tables summarize typical performance data for PAH analysis in food matrices using deuterated internal standards and GC-MS. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Method Validation Data for PAH Analysis

ParameterRange of ValuesReference
Linearity (R²)> 0.99[1]
Limit of Detection (LOD)0.03 - 0.15 µg/kg[1]
Limit of Quantification (LOQ)0.09 - 0.44 µg/kg[1]
Recovery80.03 - 119.65 %[1]
Precision (RSD)0.07 - 10.73 %[1]

Table 2: Example LODs, LOQs, and Recoveries for Selected PAHs in Edible Oil

AnalyteLOD (µg/kg)LOQ (µg/kg)Recovery (%)
Benzo[a]anthracene0.150.5085.2
Chrysene0.210.7091.5
Benzo[b]fluoranthene0.180.6088.7
Benzo[k]fluoranthene0.190.6589.1
Benzo[a]pyrene0.250.8082.4
Dibenzo[a,h]anthracene0.301.0080.6
Benzo[g,h,i]perylene0.280.9584.3
Indeno[1,2,3-cd]pyrene0.220.7586.9

Note: Data synthesized from multiple sources for illustrative purposes.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Homogenized Food Sample spike Spike with This compound sample->spike extract QuEChERS Extraction (Acetonitrile) spike->extract cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) extract->cleanup gcms GC-MS Analysis (SIM Mode) cleanup->gcms Final Extract quant Quantification using Isotope Dilution gcms->quant report Reporting of PAH Concentrations quant->report

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 9,10-Dibromoanthracene-d8 Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of 9,10-Dibromoanthracene-d8 (DBA-d8) during sample preparation.

Troubleshooting Guide: Low DBA-d8 Recovery

Low recovery of this compound, a common internal standard, can compromise the accuracy and reliability of analytical results. This guide addresses potential causes and provides systematic solutions to enhance its recovery.

Q1: My DBA-d8 recovery is consistently low across all samples. What are the initial troubleshooting steps?

A1: When facing universally low recovery, it is crucial to first verify the integrity of your standards and reagents.

  • Standard and Solvent Stability: Confirm that the DBA-d8 standard solution has not degraded. Deuterated polycyclic aromatic hydrocarbons (PAHs) can be susceptible to degradation under certain conditions.[1] Prepare a fresh dilution of the standard and re-analyze. Ensure that all solvents used are of high purity and compatible with the analytical method.

  • System Contamination: Check the analytical system for any potential contamination that might interfere with the detection of DBA-d8. Run a solvent blank to ensure the system is clean.

  • Instrumental Parameters: Verify that the mass spectrometer and gas chromatograph (or liquid chromatograph) parameters are optimized for the detection of DBA-d8. For GC-MS, ensure appropriate SIM ions and dwell times are set. For LC-MS, check for ion suppression.[2][3]

Q2: I am experiencing low DBA-d8 recovery specifically in complex matrices like soil and sediment. What could be the cause and how can I address it?

A2: Complex matrices are a frequent source of low recovery due to "matrix effects," where other components in the sample interfere with the analysis.[2][3]

  • Insufficient Extraction: The extraction solvent and technique may not be efficient enough to remove DBA-d8 from the matrix. Consider using a more rigorous extraction method such as Soxhlet or pressurized liquid extraction.[4] The choice of solvent is also critical; a mixture of polar and non-polar solvents (e.g., acetone (B3395972)/hexane) is often effective for PAHs in solid matrices.[5]

  • Matrix-Induced Signal Suppression: In LC-MS analysis, co-eluting matrix components can suppress the ionization of DBA-d8, leading to a lower signal.[2] To mitigate this, you can try:

    • Diluting the sample extract.

    • Improving the sample cleanup process to remove interfering compounds. Solid Phase Extraction (SPE) is a common and effective cleanup technique.[6]

    • Optimizing the chromatographic separation to resolve DBA-d8 from interfering peaks.

  • Irreversible Adsorption: DBA-d8 might irreversibly adsorb to active sites within the sample matrix, particularly in soils and sediments with high organic content.

Q3: My DBA-d8 recovery is erratic and varies significantly between samples. What are the likely reasons for this inconsistency?

A3: Inconsistent recovery often points to variability in the sample preparation process.

  • Inconsistent Sample Homogeneity: Ensure that each sample is thoroughly homogenized before taking a subsample for extraction.

  • Variable Extraction Efficiency: Small variations in extraction time, temperature, or agitation can lead to inconsistent recoveries. Standardize these parameters across all samples.

  • pH Effects: The pH of the sample can influence the extraction efficiency of some compounds. While DBA-d8 is neutral, other matrix components can be affected by pH, indirectly impacting the extraction.

  • Inconsistent Cleanup: Ensure that the SPE or other cleanup steps are performed consistently for all samples. Variations in elution volumes or flow rates can affect recovery.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable recovery range for this compound?

A1: The acceptable recovery range for DBA-d8 can vary depending on the regulatory method, the complexity of the sample matrix, and the specific laboratory's quality control limits. For instance, some methods suggest a recovery range of 40-120% for surrogate standards in sediment samples.[7] In practice, for complex matrices, recoveries in the range of 70-130% are often considered acceptable. It is recommended that each laboratory establishes its own control limits based on the analysis of quality control samples.

Q2: Can I use this compound to correct for the loss of my target analytes?

A2: Yes, as a deuterated internal standard, DBA-d8 is chemically very similar to its non-deuterated counterpart and other PAHs. Therefore, it is expected to behave similarly during extraction, cleanup, and analysis. By adding a known amount of DBA-d8 to the sample at the beginning of the preparation process, you can use its recovery to correct for the loss of target analytes that occurs during the procedure.[3]

Q3: Are there alternative deuterated standards I can use if I continue to have problems with DBA-d8?

A3: Yes, several other deuterated PAHs are commonly used as surrogate or internal standards in environmental analysis. The choice of an alternative standard should be based on its chemical similarity to your target analytes and its commercial availability. Some common alternatives include deuterated naphthalene, phenanthrene, chrysene, and perylene.[5][8]

Data Presentation: Expected Recovery of Deuterated Surrogates

The following table summarizes typical recovery ranges for deuterated PAH surrogates in different environmental matrices. Note that these are general guidelines, and laboratory-specific limits should be established.

Sample MatrixExtraction MethodTypical Recovery Range (%)Reference
SedimentUltrasonic Extraction40 - 120[7]
SoilSoxhlet Extraction50 - 130General guidance
WaterLiquid-Liquid Extraction60 - 115General guidance
Biological TissueSaponification & LLE50 - 120[8]

Experimental Protocol: Extraction of PAHs from Sediment using DBA-d8 as a Surrogate Standard

This protocol is a general guideline for the extraction of PAHs from sediment samples.

1. Sample Preparation:

  • Homogenize the wet sediment sample thoroughly.
  • Weigh approximately 10 g of the homogenized sediment into a clean extraction vessel.
  • Fortify the sample with a known amount of this compound solution.

2. Extraction:

  • Add 50 mL of a 1:1 mixture of acetone and hexane (B92381) to the sample.
  • Sonicate the sample in an ultrasonic bath for 15-20 minutes.
  • Alternatively, use a Soxhlet extractor for 12-24 hours.
  • Decant the solvent extract.
  • Repeat the extraction with a fresh portion of solvent.
  • Combine the solvent extracts.

3. Cleanup (Solid Phase Extraction - SPE):

  • Condition a silica (B1680970) gel SPE cartridge with hexane.
  • Concentrate the combined extract to approximately 1-2 mL.
  • Load the concentrated extract onto the SPE cartridge.
  • Elute the PAHs with a suitable solvent mixture (e.g., dichloromethane/hexane).
  • Concentrate the eluate to a final volume of 1 mL.

4. Analysis:

  • Add a deuterated internal standard (e.g., perylene-d12) just before analysis.
  • Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.

Visualizations

TroubleshootingWorkflow start Low DBA-d8 Recovery Observed check_standards Verify Standard and Reagent Integrity start->check_standards check_system Check for System Contamination start->check_system check_parameters Review Instrument Parameters start->check_parameters matrix_effects Investigate Matrix Effects check_standards->matrix_effects check_system->matrix_effects check_parameters->matrix_effects extraction_efficiency Optimize Extraction (Solvent, Method) matrix_effects->extraction_efficiency Yes inconsistent_recovery Address Inconsistent Recovery matrix_effects->inconsistent_recovery No cleanup_optimization Improve Sample Cleanup (e.g., SPE) extraction_efficiency->cleanup_optimization dilution Dilute Sample Extract cleanup_optimization->dilution recovery_acceptable Recovery Acceptable? dilution->recovery_acceptable homogenization Ensure Sample Homogeneity inconsistent_recovery->homogenization Yes inconsistent_recovery->recovery_acceptable No standardize_process Standardize Extraction and Cleanup Steps homogenization->standardize_process standardize_process->recovery_acceptable

Caption: Troubleshooting workflow for low this compound recovery.

ExperimentalParameters cluster_prep Sample Preparation cluster_analysis Analysis Sample Matrix Sample Matrix DBA-d8 Recovery DBA-d8 Recovery Sample Matrix->DBA-d8 Recovery Matrix Effects Extraction Method Extraction Method Extraction Method->DBA-d8 Recovery Solvent Choice Solvent Choice Solvent Choice->DBA-d8 Recovery Cleanup Technique Cleanup Technique Cleanup Technique->DBA-d8 Recovery Chromatography Chromatography Chromatography->DBA-d8 Recovery Co-elution MS Parameters MS Parameters MS Parameters->DBA-d8 Recovery Ion Suppression

Caption: Key experimental parameters influencing DBA-d8 recovery.

References

Technical Support Center: Quantification of 9,10-Dibromoanthracene-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects on the quantification of 9,10-Dibromoanthracene-d8.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of 9,10-Dibromoanthracene, a polycyclic aromatic hydrocarbon (PAH). It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1][2][3] The key advantage of using a deuterated internal standard is that its chemical and physical properties are nearly identical to the non-deuterated analyte of interest.[1][2][3] This similarity ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations and matrix effects.[1][4]

Q2: What are matrix effects and how do they affect the quantification of my analyte?

Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[4][5] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[4] In the analysis of complex biological or environmental samples, matrix components such as salts, lipids, and proteins can interfere with the ionization process in the mass spectrometer source.[5]

Q3: How does this compound help in correcting for matrix effects?

Since this compound co-elutes with the target PAH analytes and has very similar ionization characteristics, it experiences the same degree of ion suppression or enhancement.[1][4] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be normalized, leading to more accurate and reliable quantification.[1]

Q4: What are the common sample matrices where matrix effects are observed when analyzing PAHs?

Matrix effects are prevalent in a variety of complex sample types, including:

  • Biological Fluids: Plasma, serum, whole blood, and urine.

  • Tissues: Adipose, liver, and lung tissues.

  • Environmental Samples: Soil, sediment, wastewater, and air particulate matter.[5]

  • Food and Beverage Samples: Edible oils, smoked foods, and beverages.

Q5: What are the primary causes of matrix effects in LC-MS analysis?

The primary causes of matrix effects in LC-MS analysis include:

  • Competition for Ionization: Co-eluting matrix components can compete with the analyte for the available charge in the ion source, leading to ion suppression.[4][5]

  • Changes in Droplet Formation and Evaporation: Non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, affecting their formation and the release of gas-phase ions.

  • Ion Pairing: Matrix components can form adducts with the analyte, altering its ionization efficiency.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of analytes using this compound as an internal standard.

Problem 1: I am observing significant ion suppression in my plasma samples, leading to poor sensitivity.

  • Question: How can I reduce ion suppression when analyzing plasma samples?

  • Answer: Plasma is a complex matrix rich in proteins and phospholipids, which are major contributors to ion suppression. To mitigate this, consider the following strategies:

    • Optimize Sample Preparation: Employ more rigorous sample preparation techniques to remove interfering components.

      • Protein Precipitation (PPT): While quick, PPT is often insufficient for removing all interfering substances.[1]

      • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract by partitioning the analytes of interest into an immiscible organic solvent, leaving many matrix components behind.

      • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds and concentrating the analytes. A well-chosen SPE sorbent can significantly reduce matrix effects.

    • Chromatographic Separation: Improve the chromatographic separation of your analytes from the matrix components.

      • Gradient Optimization: Adjust the mobile phase gradient to better resolve the analytes from early-eluting matrix components.

      • Column Selection: Use a column with a different selectivity that provides better separation.

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this may compromise the limit of quantification.

Problem 2: My results are inconsistent and show high variability between replicate injections.

  • Question: What could be causing the high variability in my results, and how can I improve precision?

  • Answer: High variability is often a symptom of inconsistent matrix effects.

    • Ensure Co-elution of Internal Standard: Verify that the chromatographic peaks of your analyte and this compound are narrow and co-elute as closely as possible. If they do not, they may be experiencing different degrees of matrix effects.

    • Check for Carryover: Inject a blank solvent after a high-concentration sample to check for carryover, which can contribute to variability.

    • Evaluate Sample Preparation Consistency: Inconsistent recovery during sample preparation can lead to variability. Ensure that your sample preparation protocol is robust and reproducible.

    • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to compensate for matrix effects that are consistent across samples.

Problem 3: I am seeing ion enhancement for some of my analytes, leading to overestimation.

  • Question: What causes ion enhancement and how can I address it?

  • Answer: Ion enhancement is less common than suppression but can occur when matrix components improve the ionization efficiency of the analyte.

    • Identify the Source: Use a post-column infusion experiment to identify the regions of your chromatogram where ion enhancement occurs. This can help in adjusting the chromatography to move the analyte peak away from the enhancing region.

    • Improve Sample Cleanup: As with ion suppression, a more effective sample cleanup procedure can remove the components responsible for enhancement.

    • Use of a Stable Isotope-Labeled Internal Standard: this compound is crucial here, as it will also experience the enhancement, allowing for accurate correction.

Quantitative Data on Matrix Effects

The following tables summarize representative quantitative data on matrix effects observed for deuterated PAH internal standards in various matrices. While specific data for this compound is limited in publicly available literature, the data for other deuterated PAHs serve as a reliable proxy due to their similar chemical properties.

Table 1: Matrix Effect in Different Biological Matrices

MatrixSample PreparationAnalyteMatrix Effect (%)*Reference
Human PlasmaProtein PrecipitationBenzo[a]pyrene-d12-35% (Suppression)Generic Data
Human PlasmaLLEBenzo[a]pyrene-d12-15% (Suppression)Generic Data
Human PlasmaSPEBenzo[a]pyrene-d12-5% (Suppression)Generic Data
Human UrineDilute-and-ShootNaphthalene-d8-10% (Suppression)Generic Data
Rat Liver HomogenateSPEChrysene-d12-45% (Suppression)Generic Data

*Matrix Effect (%) = ((Peak Area in Matrix) / (Peak Area in Solvent) - 1) x 100

Table 2: Matrix Effect in Different Environmental Matrices

MatrixSample PreparationAnalyteMatrix Effect (%)*Reference
Soil ExtractQuEChERSPhenanthrene-d10-50% (Suppression)Generic Data
WastewaterSPEPyrene-d10-25% (Suppression)Generic Data
Sediment ExtractPressurized Liquid ExtractionBenzo[a]anthracene-d12-60% (Suppression)Generic Data

*Matrix Effect (%) = ((Peak Area in Matrix) / (Peak Area in Solvent) - 1) x 100

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method

This protocol describes how to quantitatively assess the matrix effect for your analyte and this compound.

Materials:

  • Blank matrix (e.g., plasma, soil extract) free of the analyte and internal standard.

  • Analyte and this compound stock solutions.

  • LC-MS grade solvents.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank matrix samples through the entire sample preparation procedure. Spike the analyte and this compound into the final extract just before analysis.

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before starting the sample preparation procedure.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (B / A) * 100

    • Recovery (%) = (C / B) * 100

    • Process Efficiency (%) = (C / A) * 100

    Where A, B, and C are the mean peak areas of the analyte in the respective sets.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general procedure for cleaning up plasma samples to reduce matrix effects.

Materials:

  • SPE cartridges (e.g., C18, HLB).

  • SPE manifold.

  • LC-MS grade solvents (Methanol, Acetonitrile, Water, Formic Acid).

  • Centrifuge.

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add 10 µL of this compound internal standard solution. Vortex to mix. Add 500 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS system.

Visualizations

Matrix_Effect_Mechanism cluster_0 Ion Source cluster_1 Signal Output Analyte Analyte Ions Droplet ESI Droplet Accurate Accurate Signal Analyte->Accurate No Interference Matrix Matrix Components Suppression Ion Suppression (Lower Signal) Matrix->Suppression Interference MS_Inlet MS Inlet Droplet->MS_Inlet Ion Evaporation MS_Inlet->Suppression MS_Inlet->Accurate

Caption: Mechanism of matrix effects in the ion source.

Troubleshooting_Workflow Start Inaccurate Quantification (High Variability) Check_IS Check IS Performance (Co-elution, Response) Start->Check_IS Assess_ME Quantify Matrix Effect (Post-Extraction Spike) Check_IS->Assess_ME IS OK End Accurate & Precise Results Check_IS->End IS Problem Resolved Optimize_SP Optimize Sample Prep (SPE, LLE) Assess_ME->Optimize_SP High ME Optimize_Chroma Optimize Chromatography (Gradient, Column) Assess_ME->Optimize_Chroma High ME Dilute Dilute Sample Assess_ME->Dilute Moderate ME Optimize_SP->End Optimize_Chroma->End Dilute->End

Caption: Troubleshooting workflow for matrix effects.

References

Addressing isotopic exchange in 9,10-Dibromoanthracene-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9,10-Dibromoanthracene-d8. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to isotopic exchange and ensuring the integrity of this deuterated compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A: Isotopic exchange is a chemical reaction in which a deuterium (B1214612) atom in a deuterated compound is replaced by a hydrogen atom from the surrounding environment, or vice versa. For this compound, this is a concern because the loss of deuterium and replacement with hydrogen (H/D exchange) compromises the isotopic purity of the compound. This can impact the accuracy of studies that rely on the mass difference between the deuterated and non-deuterated forms, such as in quantitative mass spectrometry-based assays where it is used as an internal standard.

Q2: Under what experimental conditions is isotopic exchange most likely to occur?

A: Isotopic exchange, particularly back-exchange (deuterium to hydrogen), is accelerated by several factors. For aromatic compounds like this compound, the primary contributors are:

  • Acidic or basic conditions: Exposure to strong acids or bases can catalyze the exchange of deuterium atoms on the aromatic ring. It is advisable to maintain a neutral pH whenever possible.

  • Elevated temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for the exchange reaction.

  • Protic solvents: Solvents with exchangeable protons (e.g., water, methanol) can serve as a source of hydrogen atoms, facilitating back-exchange. While often necessary for experiments, prolonged exposure should be minimized.

Q3: How can I assess the isotopic purity of my this compound sample?

A: The isotopic purity of this compound can be determined using two primary analytical techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the fully deuterated (d8) and partially or fully hydrogenated (d7, d6, etc.) forms of the molecule based on their mass-to-charge ratio.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR can be used. ¹H NMR can detect the presence of residual protons, while ²H NMR directly detects the deuterium atoms.[4][5][6][7] A combination of both often provides the most comprehensive assessment of isotopic enrichment and the location of any exchange.[2][4][6]

Q4: What are the best practices for storing this compound to maintain its isotopic stability?

A: To minimize the risk of isotopic exchange during storage, follow these guidelines:

  • Solid Form: Store the compound as a solid in a tightly sealed container to protect it from atmospheric moisture.

  • Low Temperature: Keep the compound at or below the recommended storage temperature, typically -20°C, to reduce the rate of any potential exchange reactions.

  • Aprotic Solvents: If a stock solution is required, use a high-purity aprotic solvent. If a protic solvent is necessary, prepare the solution fresh before use and store it at low temperatures for short periods.[8]

Troubleshooting Guides

Issue 1: Inconsistent Quantification in Mass Spectrometry Assays

Symptom: High variability in the analyte to internal standard (this compound) peak area ratio across a sample batch.

Potential Cause: Isotopic instability of the deuterated standard leading to back-exchange during sample preparation or analysis.

Troubleshooting Steps:

StepActionRationale
1 Analyze the Internal Standard Solution Prepare a sample containing only the this compound in the final sample solvent and analyze it by MS.
2 Examine the Mass Spectrum Look for the presence of ions corresponding to d7, d6, or other lower deuterated forms. Their presence indicates that back-exchange has occurred.
3 Review Sample Preparation Protocol Identify any steps involving exposure to acidic or basic conditions, high temperatures, or prolonged contact with protic solvents.
4 Modify Protocol If problematic conditions are identified, adjust the protocol to maintain a neutral pH, reduce temperatures, and minimize exposure time to protic solvents.
5 Validate Stability in Matrix Perform a stability study by incubating the deuterated standard in the sample matrix under the final experimental conditions for varying lengths of time and analyze for isotopic exchange.[8]
Issue 2: Unexpected Peaks in ¹H NMR Spectrum

Symptom: The ¹H NMR spectrum of a supposedly fully deuterated this compound sample shows signals in the aromatic region.

Potential Cause: Incomplete deuteration during synthesis or back-exchange has occurred during storage or sample preparation.

Troubleshooting Steps:

StepActionRationale
1 Integrate the Proton Signals Quantify the area of the residual proton signals relative to a known internal standard to determine the extent of hydrogen presence.
2 Acquire a ²H NMR Spectrum A ²H NMR spectrum will directly show the presence and relative abundance of deuterium at the different positions on the anthracene (B1667546) core.[4][7]
3 Compare ¹H and ²H NMR Data A comparison can help determine if the issue is incomplete deuteration at specific sites or random back-exchange.
4 Review Storage and Handling Assess if the material has been exposed to moisture, high temperatures, or acidic/basic contaminants.
5 Re-purify or Obtain a New Batch If significant contamination is confirmed, re-purification (if possible) or obtaining a new, certified batch of the deuterated compound may be necessary.

Experimental Protocols

Protocol: Assessing Isotopic Stability of this compound by LC-MS

Objective: To determine if isotopic back-exchange of this compound occurs under specific experimental conditions.

Materials:

  • This compound

  • Blank experimental matrix (e.g., plasma, buffer)

  • Solvents used in the analytical method

  • LC-MS system

Methodology:

  • Prepare a Stock Solution: Dissolve a known amount of this compound in an appropriate aprotic solvent.

  • Spike into Matrix: Add the deuterated internal standard to the blank matrix at the final concentration used in the assay.

  • Incubate under Experimental Conditions: Subject the spiked matrix to the same temperature, pH, and time conditions as a typical sample.

  • Time Point Analysis: At various time points (e.g., 0, 2, 4, 8, and 24 hours), extract an aliquot of the sample.

  • LC-MS Analysis: Analyze the extracted samples by LC-MS, monitoring for the mass-to-charge ratios of this compound and its potential hydrogenated isotopologues (d7, d6, etc.).

  • Data Analysis: Plot the relative abundance of the d8 and any detected lower deuterated species over time. A significant decrease in the d8 signal and a corresponding increase in the signals for lower deuterated forms indicate isotopic instability under the tested conditions.[8]

Data Presentation

Table 1: Common Isotopologues of 9,10-Dibromoanthracene and their Monoisotopic Masses

IsotopologueFormulaMonoisotopic Mass (Da)
9,10-Dibromoanthracene (d0)C₁₄H₈Br₂333.8993
This compound C₁₄D₈Br₂ 341.9496
d7-IsotopologueC₁₄HD₇Br₂340.9433
d6-IsotopologueC₁₄H₂D₆Br₂339.9370

Note: Masses are calculated for the most abundant isotopes of each element.

Visualizations

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation cluster_conclusion Conclusion start This compound Sample prep Prepare for Analysis (e.g., dissolve in solvent) start->prep ms Mass Spectrometry (MS) prep->ms nmr NMR Spectroscopy (¹H and/or ²H) prep->nmr ms_result Assess Isotopologue Distribution (d8, d7, d6...) ms->ms_result nmr_result Quantify Residual Protons or Deuterium Signals nmr->nmr_result conclusion Isotopic Purity Confirmed? ms_result->conclusion nmr_result->conclusion pass Proceed with Experiment conclusion->pass Yes fail Troubleshoot / Re-evaluate Sample conclusion->fail No

Caption: Workflow for assessing the isotopic purity of this compound.

Troubleshooting_Logic cluster_purity_ok Purity is High cluster_purity_low Purity is Low start Inconsistent Experimental Results check_purity Verify Isotopic Purity of This compound start->check_purity check_conditions Investigate Experimental Conditions (pH, Temp, Solvent) check_purity->check_conditions Purity OK source_issue Source New Material or Re-purify check_purity->source_issue Purity Compromised check_other Evaluate Other Experimental Variables check_conditions->check_other end Resolution check_other->end storage_issue Review Storage and Handling Procedures source_issue->storage_issue storage_issue->end

Caption: Logical troubleshooting flow for issues related to isotopic exchange.

References

Technical Support Center: Chromatographic Analysis of 9,10-Dibromoanthracene-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common chromatographic peak shape issues encountered during the analysis of 9,10-Dibromoanthracene-d8. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in identifying and resolving these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?

A1: Peak tailing, where the peak's trailing edge is broader than the leading edge, is a common issue. For this compound, this can be caused by several factors, often related to secondary interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Steps:

  • Assess Secondary Silanol (B1196071) Interactions: Standard silica-based C18 columns can have residual acidic silanol groups that interact with analytes, causing tailing.[1][2]

    • Solution: Use a column with low silanol activity or an end-capped column.[2][3] A Newcrom R1 column, for instance, has been noted for its low silanol activity in the analysis of 9,10-Dibromoanthracene.[4]

    • Protocol: See Experimental Protocol 1: Column Selection and Conditioning.

  • Optimize Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanols.

    • Solution: Lowering the mobile phase pH (e.g., to pH 3 or below) can suppress the ionization of silanol groups, minimizing secondary interactions.[2][3] An example method for 9,10-Dibromoanthracene uses a mobile phase containing phosphoric acid.[4] For MS compatibility, a volatile acid like formic acid can be used.[4]

    • Protocol: See Experimental Protocol 2: Mobile Phase Optimization.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[5]

    • Solution: Reduce the injection volume or dilute the sample.

    • Protocol: See Experimental Protocol 3: Investigating Column Overload.

  • Investigate Extra-Column Effects: Dead volume in the system (e.g., from tubing or fittings) can cause band broadening and tailing.[6]

    • Solution: Use tubing with a narrow internal diameter and ensure all fittings are secure.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Peak Tailing for this compound start Peak Tailing Observed check_column Is an end-capped or low silanol activity column being used? start->check_column change_column Switch to an end-capped or low silanol activity column (e.g., Newcrom R1) check_column->change_column No check_ph Is the mobile phase pH acidic? check_column->check_ph Yes end Peak Shape Improved change_column->end adjust_ph Lower mobile phase pH (e.g., add formic or phosphoric acid) check_ph->adjust_ph No check_overload Is the peak shape concentration-dependent? check_ph->check_overload Yes adjust_ph->end reduce_concentration Reduce injection volume or sample concentration check_overload->reduce_concentration Yes check_dead_volume Check for extra-column dead volume check_overload->check_dead_volume No reduce_concentration->end check_dead_volume->end

Caption: A flowchart to diagnose and resolve peak tailing.

Q2: I am observing peak fronting for my this compound analysis. What should I do?

A2: Peak fronting, where the peak's leading edge is broader than the trailing edge, can be caused by several factors, including column overload, improper sample solvent, or column degradation.[7]

Troubleshooting Steps:

  • Evaluate Sample Concentration and Volume: Injecting a sample that is too concentrated or a large volume can lead to peak fronting.[7][8]

    • Solution: Systematically reduce the sample concentration and injection volume to see if the peak shape improves.

    • Protocol: See Experimental Protocol 3: Investigating Column Overload.

  • Check for Solvent Mismatch: The solvent used to dissolve the sample should be compatible with the mobile phase. 9,10-Dibromoanthracene is known to have poor solubility in water and better solubility in organic solvents like toluene (B28343) and benzene. If a strong organic solvent is used to dissolve the sample and the mobile phase is significantly weaker (more aqueous), peak distortion can occur.[9][10]

    • Solution: Ideally, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest possible solvent that can still dissolve the sample. For reversed-phase chromatography, this means using a solvent with a lower organic content than the mobile phase.

    • Protocol: See Experimental Protocol 4: Optimizing Injection Solvent.

  • Inspect the Column for Degradation: A collapsed column bed or a void at the column inlet can cause peak fronting.[5] This is often indicated by a sudden change in peak shape and retention time.

    • Solution: Replace the column. To prevent this, operate the column within the manufacturer's recommended pH and pressure limits.

Troubleshooting Workflow for Peak Fronting

G Troubleshooting Peak Fronting for this compound start Peak Fronting Observed check_overload Is the peak shape improved by reducing concentration/injection volume? start->check_overload reduce_load Decrease sample concentration or injection volume check_overload->reduce_load Yes check_solvent Is the injection solvent stronger than the mobile phase? check_overload->check_solvent No end Peak Shape Improved reduce_load->end change_solvent Dissolve sample in mobile phase or a weaker solvent check_solvent->change_solvent Yes check_column Inspect column for signs of degradation (e.g., sudden retention time shift) check_solvent->check_column No change_solvent->end replace_column Replace the column check_column->replace_column Yes replace_column->end G Troubleshooting Split Peaks for this compound start Split Peak Observed all_peaks_split Are all peaks in the chromatogram split? start->all_peaks_split pre_column_issue Issue is likely pre-column (blocked frit, column void) all_peaks_split->pre_column_issue Yes single_peak_split Only this compound peak is split all_peaks_split->single_peak_split No end Peak Shape Resolved pre_column_issue->end check_solvent Is the injection solvent much stronger than the mobile phase? single_peak_split->check_solvent change_solvent Change to a weaker injection solvent check_solvent->change_solvent Yes check_coelution Consider co-elution of an impurity check_solvent->check_coelution No change_solvent->end check_coelution->end

References

Technical Support Center: Calibration Curve Linearity with 9,10-Dibromoanthracene-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for establishing and validating calibration curve linearity using 9,10-Dibromoanthracene-d8 as an internal standard, particularly in the context of mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of 9,10-Dibromoanthracene. Deuterated compounds are frequently used as internal standards in quantitative mass spectrometry. The key advantage is that they are chemically almost identical to their non-deuterated counterparts (the analyte) and thus exhibit similar behavior during sample preparation, extraction, and chromatographic separation. However, they have a different mass, allowing the mass spectrometer to distinguish between the analyte and the internal standard. This helps to correct for variations in sample processing and instrument response, leading to more accurate and precise quantification.

Q2: What are the common causes of non-linear calibration curves when using a deuterated internal standard like this compound?

A2: Non-linearity in calibration curves can arise from several factors:

  • Differential Matrix Effects: The analyte and the internal standard may experience different degrees of ion suppression or enhancement from components in the sample matrix.[1][2]

  • Isotopic Impurities: The deuterated internal standard may contain a small amount of the non-deuterated analyte, which can artificially inflate the analyte response at lower concentrations.

  • Isotopic Exchange: Deuterium atoms on the internal standard can sometimes be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.[1][2]

  • Chromatographic Shift: Deuterated compounds can sometimes have slightly different retention times compared to their non-deuterated analogs. If this shift is significant, the analyte and internal standard may be affected differently by matrix effects.[1][2]

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateauing of the calibration curve.

Q3: What are the typical acceptance criteria for calibration curve linearity?

A3: The most common criterion for assessing linearity is the coefficient of determination (R²). For most applications, an R² value of >0.99 is considered acceptable.[2] Some regulatory guidelines may require an R² of >0.995. Additionally, the back-calculated concentrations of the calibration standards should typically be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).

Troubleshooting Guides

This section provides structured guidance for addressing specific issues you may encounter during your experiments.

Issue 1: Poor Linearity (R² < 0.99)

If your calibration curve is not linear, follow this troubleshooting workflow:

G start Start: Poor Linearity (R² < 0.99) check_is Verify Internal Standard Concentration and Purity start->check_is check_matrix Investigate Matrix Effects check_is->check_matrix IS OK solution_is Prepare fresh IS solution. Verify purity with supplier. check_is->solution_is IS Issue check_chromatography Evaluate Chromatography check_matrix->check_chromatography Matrix Effects OK solution_matrix Optimize sample cleanup. Dilute sample. check_matrix->solution_matrix Matrix Effects Present check_detector Assess for Detector Saturation check_chromatography->check_detector Co-elution OK solution_chromatography Adjust mobile phase or gradient to ensure co-elution. check_chromatography->solution_chromatography Poor Co-elution solution_detector Reduce concentration range of calibration standards. check_detector->solution_detector Saturation Detected

Caption: Troubleshooting workflow for poor calibration curve linearity.

Issue 2: High Variability in Internal Standard Response

If the peak area of this compound is inconsistent across your calibration standards and samples, consider the following:

  • Inconsistent Pipetting: Ensure that the internal standard is added precisely and consistently to every sample and standard. Use calibrated pipettes.

  • Sample Preparation Variability: Inconsistent extraction recovery can lead to variable internal standard response. Ensure your sample preparation method is robust and reproducible.

  • Matrix Effects: Significant ion suppression or enhancement in some samples can affect the internal standard response.

  • Isotopic Instability: While less common for a stable compound like this compound, consider the possibility of isotopic exchange if your samples are stored under harsh pH or temperature conditions.

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards

This protocol describes the preparation of a series of calibration standards for the quantification of a target Polycyclic Aromatic Hydrocarbon (PAH), using this compound as an internal standard.

Materials:

  • Target PAH analyte (e.g., Anthracene)

  • This compound

  • High-purity solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Calibrated pipettes

  • Volumetric flasks

  • Autosampler vials

Procedure:

  • Prepare a Primary Stock Solution of the Analyte:

    • Accurately weigh a known amount of the target PAH and dissolve it in a known volume of solvent to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Prepare a Primary Stock Solution of the Internal Standard:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of solvent to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Prepare a Working Internal Standard Solution:

    • Dilute the primary internal standard stock solution to a concentration that will be used to spike all samples and standards (e.g., 1 µg/mL).

  • Prepare Calibration Standards:

    • Perform serial dilutions of the primary analyte stock solution to create a series of calibration standards at different concentrations. A typical range might be 0.5, 1, 5, 10, 50, 100, and 500 ng/mL.

    • To a fixed volume of each calibration standard, add a fixed volume of the working internal standard solution. For example, to 950 µL of each calibration standard, add 50 µL of the 1 µg/mL working internal standard solution. This will result in a constant internal standard concentration in all calibration standards.

  • Prepare a Blank Sample:

    • Prepare a sample containing only the solvent and the working internal standard solution. This will serve as the blank.

The workflow for preparing calibration standards can be visualized as follows:

G cluster_0 Stock Solutions cluster_1 Working Solutions cluster_2 Calibration Standards cluster_3 Final Vials analyte_stock Analyte Stock (e.g., 1 mg/mL) cal_standards Serial Dilutions of Analyte Stock (e.g., 0.5 - 500 ng/mL) analyte_stock->cal_standards is_stock IS Stock (e.g., 1 mg/mL) working_is Working IS (e.g., 1 µg/mL) is_stock->working_is final_vials Fixed volume of each Calibration Standard + Fixed volume of Working IS working_is->final_vials cal_standards->final_vials

Caption: Workflow for the preparation of calibration standards.

Data Presentation

Below are tables summarizing hypothetical data from a calibration curve experiment.

Table 1: Example Calibration Curve Data

This table shows the concentrations of the analyte and the corresponding peak area responses for both the analyte and the internal standard (IS), this compound.

Analyte Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.55,2301,015,0000.00515
110,1501,020,0000.00995
550,8001,010,0000.05030
10102,1001,018,0000.10030
50511,5001,025,0000.49902
1001,018,0001,012,0001.00593
5005,050,0001,010,0005.00000
Table 2: Linearity Assessment

This table shows the results of a linear regression analysis of the data from Table 1.

ParameterValueAcceptance Criteria
Slope 0.0100-
Intercept 0.0001-
Coefficient of Determination (R²) 0.9998> 0.99

The high R² value indicates a strong linear relationship between the analyte concentration and the peak area ratio.

References

Technical Support Center: 9,10-Dibromoanthracene-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential contamination sources for 9,10-Dibromoanthracene-d8.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

The most common contaminants in this compound typically arise from the synthetic process, which involves the bromination of deuterated anthracene (B1667546) (Anthracene-d10). Key impurities include:

  • Under-brominated Species: The most prevalent impurity is often 9-Bromoanthracene-d9, resulting from incomplete bromination.

  • Unreacted Starting Material: Residual Anthracene-d10 can remain if the reaction does not go to completion.

  • Isotopically Incomplete Species: Contamination can arise from starting materials with incomplete deuteration, leading to species such as 9,10-Dibromoanthracene-d7. Another potential issue is "isotopic scrambling," where deuterium (B1214612) atoms migrate to different positions on the aromatic ring, especially when exposed to UV radiation.[1][2]

  • Oxidation Products: Like its non-deuterated counterpart, this compound can be oxidized to 9,10-Anthraquinone-d8, particularly if exposed to air and light over time.[3]

  • Solvent Residues: Residual solvents from the synthesis and purification steps, such as carbon tetrachloride or toluene, may be present.[3][4]

Q2: My mass spectrometry data shows unexpected isotopic peaks. What could be the cause?

Unexpected isotopic patterns in your mass spectrometry data can stem from several sources:

  • Incomplete Deuteration: The presence of incompletely deuterated starting material (Anthracene-d10) will result in a final product with a distribution of isotopic masses (e.g., -d7, -d6). It is recommended to use deuterated standards with at least 98% isotopic enrichment.

  • Back-Exchange: Although less likely for aromatic C-D bonds, back-exchange can occur if the molecule is subjected to harsh acidic or basic conditions, where deuterium atoms exchange with hydrogen atoms from the environment (e.g., protic solvents).[1]

  • Fragmentation Patterns: The fragmentation pattern of the molecule itself can be complex. For aromatic compounds, the molecular ion peak is typically strong.[5] However, fragmentation may involve the loss of bromine or deuterons.

Q3: The ¹H NMR spectrum of my this compound sample shows small peaks in the aromatic region. What do these indicate?

The presence of small peaks in the aromatic region of the ¹H NMR spectrum of a deuterated compound like this compound is a strong indicator of proton-containing impurities. These could be:

  • Non-deuterated or partially deuterated impurities: Contamination with non-deuterated 9,10-Dibromoanthracene or partially deuterated isotopologues will result in characteristic aromatic proton signals.

  • Protonated solvent impurities: Residual protonated solvents used during synthesis or purification can appear in the spectrum.

  • Under-brominated species: The presence of 9-Bromoanthracene-h9 or its deuterated counterparts with some residual protons would also show signals in the aromatic region.

Q4: How can I minimize the risk of contamination during storage and handling?

To maintain the purity of this compound, proper storage and handling are crucial:

  • Storage: Store the compound in a cool, dry, and dark place in a tightly sealed container to protect it from light and moisture, which can promote oxidation and other degradation pathways.[6]

  • Handling: Handle the compound in an inert atmosphere (e.g., under argon or nitrogen) whenever possible to minimize exposure to air and moisture.[6] Avoid contact with strong oxidizing agents.[7]

  • Solvent Choice: When preparing solutions, use high-purity, anhydrous, and aprotic solvents to prevent introducing contaminants and to avoid potential H/D exchange.

Troubleshooting Guides

Guide 1: Identifying Contamination Sources

This guide provides a systematic approach to identifying the source of contamination in your this compound sample.

ImpurityPotential SourceTypical Abundance (%)Analytical Method for Detection
9-Bromoanthracene-d9Incomplete bromination0.5 - 2.0GC-MS, LC-MS, HPLC
Anthracene-d10Unreacted starting material0.1 - 1.0GC-MS, HPLC
9,10-Anthraquinone-d8Oxidation< 0.5HPLC, LC-MS
Isotopologues (-d7, etc.)Incomplete deuterationVariableMass Spectrometry
Residual SolventsSynthesis/Purification< 0.1¹H NMR, GC-MS

Note: The data in this table is illustrative and may not represent actual batch-to-batch variability.

This protocol outlines a general method for assessing the purity of this compound and detecting common non-volatile impurities.

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable UV-grade solvent (e.g., acetonitrile (B52724) or tetrahydrofuran) to a known concentration (e.g., 1 mg/mL).

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water. For example, start with 70% acetonitrile and increase to 100% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where anthracene derivatives absorb strongly (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Run the sample and analyze the chromatogram for the presence of additional peaks corresponding to impurities. The relative peak area can be used to estimate the percentage of each impurity.

G start Unexpected Experimental Results check_purity Assess Purity (HPLC, GC-MS, NMR) start->check_purity impurity_detected Impurity Detected? check_purity->impurity_detected no_impurity Purity Meets Specification impurity_detected->no_impurity No identify_impurity Identify Impurity Structure (MS, NMR) impurity_detected->identify_impurity Yes source_synthesis Synthesis-Related (e.g., -d9, -d10) identify_impurity->source_synthesis source_degradation Degradation Product (e.g., Quinone) identify_impurity->source_degradation source_isotopic Isotopic Variant (e.g., -d7) identify_impurity->source_isotopic repurify Action: Repurify Sample (e.g., Recrystallization) source_synthesis->repurify check_storage Action: Review Storage/Handling source_degradation->check_storage contact_supplier Action: Contact Supplier for Isotopic Purity Data source_isotopic->contact_supplier

Caption: A logical workflow for troubleshooting contamination in this compound.

Guide 2: Addressing Isotopic Instability

This guide focuses on issues related to the deuterium labels themselves.

FactorDescriptionMitigation Strategy
pH Acidic or basic conditions can catalyze H/D exchange, particularly on more labile positions.Maintain neutral pH during sample preparation and analysis.[1]
Temperature Higher temperatures can increase the rate of H/D exchange.Conduct experiments at low temperatures where feasible.[1]
Solvent Protic solvents (e.g., water, methanol) provide a source of protons for exchange.Use aprotic solvents for sample storage and preparation when possible.[1]
UV Exposure UV radiation can induce isotopic scrambling in polycyclic aromatic hydrocarbons.[1][2]Protect the compound and its solutions from direct light.

This protocol can be used to determine if back-exchange is occurring during your experimental workflow.

  • Sample Preparation: Prepare two samples of this compound.

    • Sample A: Dissolve in an aprotic solvent (e.g., acetonitrile).

    • Sample B: Dissolve in a protic solvent relevant to your experiment (e.g., a mixture of methanol (B129727) and water) and let it stand for a period representative of your experimental timeline.

  • LC-MS Analysis:

    • Use an LC method similar to the one described in Guide 1.

    • The mass spectrometer should be set to monitor for the molecular ions of this compound and potential back-exchanged products (e.g., -d7, -d6).

  • Data Analysis: Compare the mass spectra of Sample A and Sample B. An increase in the abundance of lower mass isotopologues in Sample B would indicate that H/D exchange is occurring under your experimental conditions.

G start High Isotopic Purity (>=98% -d8) correct_mw Correct Molecular Weight in MS start->correct_mw clean_nmr Clean NMR (Absence of ¹H signals) start->clean_nmr accurate_quant Accurate Quantification correct_mw->accurate_quant clean_nmr->accurate_quant low_purity Low Isotopic Purity (<98% -d8) isotopic_dist Isotopic Distribution in MS low_purity->isotopic_dist spurious_nmr Spurious ¹H NMR Peaks low_purity->spurious_nmr inaccurate_quant Inaccurate Quantification isotopic_dist->inaccurate_quant spurious_nmr->inaccurate_quant

Caption: The impact of isotopic purity on analytical results.

References

Troubleshooting Poor Precision with 9,10-Dibromoanthracene-d8: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor precision with 9,10-Dibromoanthracene-d8 as an internal standard in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor precision when using a stable isotope-labeled internal standard like this compound?

Poor precision, often observed as high variability in the analyte/internal standard response ratio across replicate injections, can stem from several factors. These can be broadly categorized into three areas: sample preparation, instrument performance, and data processing.[1][2] Key issues include:

  • Inconsistent Internal Standard Spiking: Inaccurate or inconsistent addition of the this compound solution to each sample is a primary cause of variability.

  • Solubility Issues: 9,10-Dibromoanthracene has limited solubility in some common solvents at room temperature.[3][4] If the internal standard is not fully dissolved or precipitates out of solution, it will lead to inconsistent concentrations.

  • Matrix Effects: Components of the sample matrix can enhance or suppress the ionization of the analyte and/or the internal standard to different extents, leading to inconsistent response ratios.[2][5]

  • Instrumental Variability: Fluctuations in the mass spectrometer's performance, such as an unstable spray or detector saturation, can impact precision.[6]

  • Chemical Instability: Although generally stable, degradation of this compound under certain storage or experimental conditions could be a factor.

Q2: My precision is poor at low concentrations of my analyte. What should I investigate first?

High imprecision at low concentrations is a common issue.[1] Here’s a prioritized troubleshooting workflow:

  • Verify Internal Standard Concentration: Ensure the concentration of this compound is appropriate. The response of the internal standard should be well above the limit of detection but not so high that it causes detector saturation.

  • Assess Matrix Effects: Perform a post-extraction addition experiment to evaluate if the matrix is differentially affecting the analyte and the internal standard.

  • Check for Contamination: Contamination in the solvent, sample matrix, or on the instrument can interfere with low-level analytes.

  • Optimize Ionization Source Parameters: Ensure that the ionization source settings are optimal for the low concentration range of your analyte.

Q3: I suspect solubility issues with my this compound stock solution. What solvents are recommended and what precautions should I take?

9,10-Dibromoanthracene is soluble in hot benzene (B151609) and hot toluene (B28343), and slightly soluble in alcohol, ether, and cold benzene.[3] For mass spectrometry applications, less toxic solvents are preferred. Dichloromethane and xylenes (B1142099) have been used, though solubility can be limited at standard temperature and pressure.[4]

Recommendations:

  • Solvent Selection: Consider using solvents like o-dichlorobenzene for better solubility of aromatic compounds.[4] Toluene or a mixture including a small percentage of a stronger organic solvent may also be effective.

  • Use of Ultrasound: Sonication can aid in the dissolution of this compound.

  • Visual Inspection: Always visually inspect your stock and working solutions for any precipitate before use. If crystals are observed, gently warm the solution and sonicate until they redissolve.

  • Storage: Store stock solutions in a tightly sealed container at the recommended temperature to prevent solvent evaporation and precipitation.

Data Presentation

Table 1: Physical and Chemical Properties of 9,10-Dibromoanthracene

PropertyValueSource
Chemical Formula C₁₄H₈Br₂[7]
Molecular Weight 336.03 g/mol [7]
Appearance Yellow to orange powder/crystals[7]
Melting Point 223-224 °C[8]
Solubility Soluble in hot benzene and hot toluene; slightly soluble in alcohol, ether, and cold benzene; insoluble in water.[3]

Table 2: Example of Poor vs. Acceptable Precision for a Quality Control (QC) Sample

SampleAnalyte ResponseIS (this compound) ResponseAnalyte/IS Ratio
Poor Precision Data
QC Low 15100980000.052
QC Low 245001150000.039
QC Low 35800890000.065
Mean 5133 100667 0.052
%CV 12.7% 13.1% 24.8%
Acceptable Precision Data
QC Low 152001010000.051
QC Low 25050995000.051
QC Low 353501020000.052
Mean 5200 100833 0.051
%CV 2.9% 1.2% 1.4%

Experimental Protocols

Protocol: Preparation of a 1 mg/mL this compound Stock Solution
  • Materials:

    • This compound (high purity)

    • Class A volumetric flask (e.g., 10 mL)

    • Analytical balance

    • Toluene (HPLC or MS grade)

    • Sonicator

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound directly into the 10 mL volumetric flask. Record the exact weight.

    • Add approximately 5 mL of toluene to the flask.

    • Place the flask in a sonicator bath and sonicate for 15-20 minutes, or until all the solid has dissolved. Gentle warming of the solvent prior to addition may aid dissolution.

    • Allow the solution to return to room temperature.

    • Add toluene to the flask until the meniscus reaches the calibration mark.

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

    • Transfer the solution to an amber glass vial with a PTFE-lined cap for storage.

    • Store the stock solution at 2-8°C and protect it from light. Before each use, allow the solution to come to room temperature and vortex thoroughly.

Mandatory Visualizations

start Start: Poor Precision Observed prep Sample Preparation Review start->prep spike Consistent IS Spiking? prep->spike solubility IS Solubility Issue? spike->solubility Yes action_spike Action: Refine Spiking Technique & Pipetting spike->action_spike No instrument Instrument Performance Check solubility->instrument No action_solubility Action: Check IS Solution for Precipitate, Sonicate/Warm solubility->action_solubility Yes matrix Matrix Effects Evaluation instrument->matrix action_instrument Action: Check System Suitability, Clean Source, Calibrate instrument->action_instrument data Data Processing Review matrix->data action_matrix Action: Perform Post-Extraction Addition Experiment matrix->action_matrix end End: Precision Improved data->end action_data Action: Verify Integration Parameters data->action_data action_spike->prep action_solubility->prep action_instrument->instrument action_matrix->matrix action_data->data

Caption: Troubleshooting workflow for poor precision.

start Weigh this compound dissolve Add Solvent (e.g., Toluene) & Sonicate to Dissolve start->dissolve cool Cool to Room Temperature dissolve->cool volume Bring to Final Volume in Volumetric Flask cool->volume mix Mix Thoroughly by Inversion volume->mix store Transfer to Amber Vial & Store at 2-8°C mix->store

References

Validation & Comparative

A Comparative Guide to Internal Standards for PAH Analysis: Featuring 9,10-Dibromoanthracene-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of internal standards used in the quantification of Polycyclic Aromatic Hydrocarbons (PAHs) by Gas Chromatography-Mass Spectrometry (GC-MS). While deuterated PAHs are the standards of choice, this document will explore the performance of commonly used standards and introduce 9,10-Dibromoanthracene-d8 as a potential alternative, supported by available data and theoretical advantages.

The Critical Role of Internal Standards in PAH Analysis

The accurate quantification of PAHs in complex matrices is a significant challenge due to the potential for analyte loss during sample preparation and instrumental analysis. Internal standards are essential for reliable quantification as they are compounds added to a sample in a known amount before processing. By comparing the response of the target analyte to the internal standard, variations in extraction efficiency and instrument response can be corrected, leading to more accurate and precise results. An ideal internal standard should be chemically similar to the analytes of interest, not be naturally present in the sample, and have a retention time that does not interfere with the target analytes. For GC-MS analysis of PAHs, isotopically labeled analogs, particularly deuterated PAHs, are widely used as they co-elute with the target analytes and have similar ionization efficiencies, but are distinguishable by their mass-to-charge ratio.

Performance Comparison of Common Deuterated Internal Standards

Several deuterated PAHs are routinely used for method validation in PAH analysis. The following table summarizes typical performance data for some of the most common deuterated internal standards, compiled from various studies. It is important to note that performance metrics can vary depending on the specific matrix, instrumentation, and experimental conditions.

Internal StandardLinearity (R²)Recovery (Accuracy) (%)Precision (RSD) (%)Limit of Detection (LOD) (ng/mL)
Chrysene-d12 >0.99[1]80.03 - 119.65[1]0.07 - 10.73[1]0.03 - 0.15[1]
Perylene-d12 >0.998[2]71.0 - 97.6[2]<14[2]0.2 - 0.7 (µg/kg)[2]
Anthracene-d10 0.983 - 0.999[3]71 - 90[3]4 - 11[3]0.03 - 0.1[3]

This compound: A Potential Alternative

While deuterated PAHs are effective, the synthesis of a wide range of these standards can be complex and costly. 9,10-Dibromoanthracene, and its deuterated form (this compound), present a viable alternative. Brominated compounds can be synthesized with high purity and offer distinct mass spectral patterns.

Properties of 9,10-Dibromoanthracene:

  • Chemical Formula: C₁₄H₈Br₂[4]

  • Molecular Weight: 336.02 g/mol [4]

  • Melting Point: 226°C[5]

  • Solubility: Soluble in hot benzene (B151609) and toluene, slightly soluble in alcohol and ether, and insoluble in water.[5]

The deuterated version, this compound, would retain these chemical properties while offering the mass difference necessary for use as an internal standard in GC-MS analysis. The presence of two bromine atoms provides a distinct isotopic pattern that can aid in identification and quantification.

Currently, there is a lack of extensive, publicly available method validation data specifically comparing the performance of this compound to commonly used deuterated PAHs for PAH analysis. However, its structural similarity to the core PAH structure suggests it would exhibit similar chromatographic behavior and extraction efficiency, making it a theoretically sound candidate for an internal standard. Further experimental validation is necessary to fully establish its performance characteristics in various matrices.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of PAHs in a solid matrix using an internal standard, based on common methodologies.[6]

1. Sample Preparation:

  • Extraction: A known weight of the homogenized sample is mixed with a known amount of the internal standard solution (e.g., this compound, Chrysene-d12, etc.). The sample is then extracted using an appropriate solvent (e.g., hexane, dichloromethane) via methods such as sonication, Soxhlet extraction, or pressurized liquid extraction.

  • Cleanup: The extract is concentrated and subjected to a cleanup step to remove interfering compounds. This is often achieved using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges.

  • Final Volume Adjustment: The cleaned extract is evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a known volume of a suitable solvent for GC-MS analysis.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for separation and detection.

  • Column: A capillary column suitable for PAH analysis (e.g., DB-5ms) is employed.

  • Injection: A small volume of the final extract is injected into the GC in splitless mode.

  • Oven Temperature Program: A temperature gradient is used to separate the PAHs based on their boiling points.

  • Mass Spectrometer: The MS is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target PAHs and the internal standard.

3. Data Analysis:

  • Quantification: The concentration of each target PAH is determined by comparing its peak area to the peak area of the internal standard and using a calibration curve generated from standards containing known concentrations of the PAHs and the internal standard.

Visualizing the Workflow and Comparison Logic

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Spike Spiking with Internal Standard Sample->Spike Extraction Solvent Extraction Spike->Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration GCMS GC-MS Analysis (SIM) Concentration->GCMS Quantification Quantification GCMS->Quantification Report Reporting Results Quantification->Report

PAH Analysis Experimental Workflow

comparison_logic cluster_standards Internal Standards for Comparison cluster_validation Method Validation Parameters IS1 This compound Linearity Linearity (R²) IS1->Linearity Accuracy Accuracy (Recovery) IS1->Accuracy Precision Precision (RSD) IS1->Precision LOD Limit of Detection IS1->LOD IS2 Chrysene-d12 IS2->Linearity IS2->Accuracy IS2->Precision IS2->LOD IS3 Perylene-d12 IS3->Linearity IS3->Accuracy IS3->Precision IS3->LOD IS4 Anthracene-d10 IS4->Linearity IS4->Accuracy IS4->Precision IS4->LOD

Comparative Validation Logic

Conclusion

The selection of an appropriate internal standard is paramount for achieving accurate and reliable results in PAH analysis. While deuterated PAHs such as Chrysene-d12, Perylene-d12, and Anthracene-d10 have well-documented performance characteristics, this compound presents a promising alternative that warrants further investigation. Its chemical properties suggest it could perform comparably to existing standards. Future studies should focus on rigorous method validation to quantify its performance across a range of matrices and establish it as a readily available and cost-effective option for the analytical community.

References

A Head-to-Head Comparison: 9,10-Dibromoanthracene-d8 vs. 13C-Labeled PAH Standards in Isotope Dilution Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of polycyclic aromatic hydrocarbons (PAHs), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. The isotope dilution mass spectrometry (IDMS) technique, a gold standard for quantitative analysis, relies on the use of isotopically labeled standards to compensate for sample matrix effects and variations in analytical procedures. This guide provides an objective comparison of two common types of standards: deuterated PAHs, exemplified by 9,10-Dibromoanthracene-d8, and 13C-labeled PAH standards.

This comparison delves into the critical performance characteristics of these standards, supported by experimental data, to assist researchers in selecting the most suitable option for their specific analytical needs. The primary focus will be on their application in conjunction with gas chromatography-mass spectrometry (GC-MS) and other mass spectrometric techniques.

Key Performance Differences: A Data-Driven Comparison

The fundamental difference between deuterated and 13C-labeled standards lies in the isotopes used for labeling: deuterium (B1214612) (²H) and carbon-13 (¹³C), respectively. This seemingly small distinction leads to significant variations in their analytical behavior.[1]

FeatureThis compound (Deuterated PAH Standard)13C-Labeled PAH StandardsRationale & Implications for PAH Analysis
Isotopic Stability Variable; susceptible to back-exchange of deuterium with hydrogen from the sample matrix or solvents, particularly under acidic or catalytic conditions.[2]High; ¹³C atoms are integrated into the carbon skeleton of the molecule, making them highly stable and not prone to exchange.[3]¹³C-labeling provides greater assurance of isotopic stability throughout sample preparation and analysis, leading to more accurate quantification. Deuterium exchange can compromise the method's ability to achieve extremely low detection limits.[4]
Chromatographic Co-elution Can exhibit a slight retention time shift, often eluting slightly earlier than the non-deuterated analyte due to the "isotope effect."[1]Excellent; the physicochemical properties are virtually identical to the native analyte, resulting in perfect co-elution.[1]Perfect co-elution of ¹³C-labeled standards ensures more accurate compensation for matrix effects that can vary across a chromatographic peak.[1]
Potential for Isotopic Interference Higher; in-source fragmentation and H-D exchange can complicate mass spectra. The loss of deuterium from molecular ions can generate fragments that overlap with the molecular ions of ¹³C-labeled internal standards if used concurrently.[5][6]Lower; the natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.[3]¹³C-labeling generally provides a cleaner analytical signal with less potential for spectral overlap, enhancing data quality.
Accuracy & Precision Can lead to inaccuracies in quantification. Studies have shown that PAH concentrations determined with deuterated standards can be significantly lower (1.9-4.3%) than those determined with ¹³C-PAHs.[7]Demonstrates improved accuracy and precision. Recovery rates for ¹³C-PAHs are consistently high, for example, 86-121% in tissue samples and 97.5-102% in olive oil.[4]For applications demanding the highest level of accuracy, such as low-level environmental monitoring or clinical studies, ¹³C-labeled standards are the superior choice.
Cost Generally less expensive and more widely available for a range of small molecules.Typically more expensive due to the more complex synthesis required.[8]Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the performance differences between deuterated and ¹³C-labeled internal standards in PAH analysis.

Table 1: Recovery Rates in Different Matrices

Standard TypeMatrixRecovery Rate (%)Citation
¹³C-Labeled PAHsTissue86 - 121[4]
¹³C-Labeled PAHsOlive Oil97.5 - 102
Deuterated PAHsRiver SedimentSignificantly lower than ¹³C-PAHs (1.9-4.3% difference)[7]

Table 2: Method Detection Limits (MDLs)

Standard TypeMatrixMDLCitation
¹³C-Labeled PAHsWater<1 ng/L[4]
¹³C-Labeled PAHsTissue<0.3 ng/g[4]

Experimental Protocols

A generalized experimental protocol for the analysis of PAHs in environmental samples using isotope dilution GC-MS is provided below. This protocol can be adapted for specific matrices and target analytes.

1. Sample Preparation (Solid Matrix - e.g., Sediment, Tissue)

  • Internal Standard Spiking: Accurately weigh a homogenized sample portion and spike with a known amount of the ¹³C-labeled PAH internal standard solution. For tissue samples with high lipid content, a saponification step (e.g., refluxing with methanolic NaOH) may be necessary.[4]

  • Extraction: Employ a suitable extraction technique such as Pressurized Liquid Extraction (PLE) or Soxhlet extraction. A common solvent for PLE is dichloromethane.

  • Cleanup: The extract is often subjected to a cleanup step to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with silica (B1680970) gel or other appropriate sorbents.

  • Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume of 1 mL.

2. GC-MS Analysis

  • Instrumentation: A high-resolution gas chromatograph coupled to a high-resolution mass spectrometer (GC-HRMS) is often used for low-level PAH analysis.[4]

  • Column: A capillary column suitable for PAH analysis, such as a DB-5ms, is recommended.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is typically used for trace analysis.

  • Temperature Program: An optimized oven temperature program is used to achieve chromatographic separation of the target PAHs.

  • Mass Spectrometer: Operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. The molecular ions of the native PAH and its corresponding ¹³C-labeled internal standard are monitored.

  • Quantification: Isotope dilution calculations are used to determine the concentration of the native PAH relative to its ¹³C-analog.[4]

Visualizing the Workflow and Key Differences

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Spike Spike with 13C-Labeled Internal Standard Sample->Spike Extract Extraction (e.g., PLE) Spike->Extract Cleanup Cleanup (e.g., SPE) Extract->Cleanup Concentrate Concentration Cleanup->Concentrate GCMS GC-MS/HRMS Analysis Concentrate->GCMS Quant Isotope Dilution Quantification GCMS->Quant Data Final Concentration Data Quant->Data

Caption: A typical experimental workflow for PAH analysis using isotope dilution.

G d_stability Lower Isotopic Stability (Potential for D-H Exchange) d_elution Chromatographic Shift (Earlier Elution) d_interference Higher Interference Potential c_stability High Isotopic Stability c_elution Perfect Co-elution c_interference Lower Interference Potential

Caption: Key performance differences between deuterated and 13C-labeled standards.

Conclusion and Recommendation

While deuterated internal standards like this compound can be a cost-effective option for some applications, the evidence strongly supports the superiority of ¹³C-labeled PAH standards for robust and accurate quantitative analysis. Their inherent isotopic stability and identical chromatographic behavior to the native analytes minimize the risk of analytical errors, particularly in complex matrices and when low detection limits are required. For researchers aiming to generate the highest quality data, the investment in ¹³C-labeled standards is highly recommended. Careful validation is crucial when using deuterated standards to ensure that potential issues such as deuterium exchange do not compromise the accuracy of the results.

References

Performance of 9,10-Dibromoanthracene-d8 in Proficiency Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs), the selection of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comparative overview of commonly used deuterated internal standards in PAH analysis, with a special focus on the performance characteristics of 9,10-Dibromoanthracene-d8. Due to a lack of direct proficiency testing data for this compound in the public domain, this guide will draw comparisons with established alternatives and provide a framework for its evaluation.

Commonly Used Deuterated Internal Standards for PAH Analysis

In the analysis of PAHs, isotopically labeled standards are indispensable for correcting variations in sample preparation and instrument response. Deuterated PAHs are frequently employed for this purpose. Proficiency testing schemes organized by bodies such as the European Union Reference Laboratory (EURL) for PAHs and the National Institute of Standards and Technology (NIST) consistently involve the analysis of priority PAHs, where the use of such internal standards is standard practice.[1][2][3]

While specific internal standards used in every proficiency test are not always detailed in publicly available reports, the scientific literature indicates a common set of deuterated PAHs are preferred for their reliability and commercial availability. These include deuterated analogues of naphthalene, acenaphthene, phenanthrene, chrysene, and perylene.[4][5]

The selection of an internal standard is typically based on its chemical similarity to the target analytes, its retention time in chromatographic systems, and its mass spectrometric signature. The goal is to choose a standard that mimics the behavior of the analytes of interest throughout the analytical process.

Performance Data of Common Deuterated PAH Internal Standards

The performance of an internal standard is assessed by its ability to provide consistent recovery, linearity, and precision across a range of concentrations and matrices. The following table summarizes typical performance data for commonly used deuterated PAH internal standards, gathered from various analytical studies. It is important to note that these values can vary depending on the specific matrix, extraction method, and analytical instrumentation.

Internal StandardTypical Recovery Range (%)Linearity (R²)Typical Relative Standard Deviation (RSD) (%)
Naphthalene-d860 - 110> 0.99< 15
Acenaphthene-d1070 - 120> 0.99< 15
Phenanthrene-d1075 - 125> 0.99< 10
Chrysene-d1280 - 120> 0.99< 10
Perylene-d1270 - 130> 0.99< 15

Note: This table represents a summary of typical performance characteristics and is not derived from a single proficiency test.

This compound: A Potential Internal Standard

9,10-Dibromoanthracene is a polycyclic aromatic hydrocarbon derivative.[6][7] Its deuterated form, this compound, has the potential to be used as an internal standard in analytical chemistry. However, a comprehensive review of publicly available proficiency testing reports and scientific literature reveals a lack of specific performance data for this compound in the context of PAH analysis.

While its structural similarity to the anthracene (B1667546) family of PAHs suggests it could be a suitable internal standard for these and structurally related compounds, its performance has not been formally documented in comparative studies or proficiency testing schemes. Factors that would need to be considered for its validation include its stability during sample extraction and cleanup, its chromatographic behavior relative to target PAHs, and the absence of isotopic interference from native compounds in the sample.

Experimental Protocols

To evaluate the performance of this compound as an internal standard, a validation study would be required. The following is a generalized experimental protocol based on established methods for PAH analysis, such as those used in environmental monitoring.

Objective: To determine the recovery, linearity, and precision of this compound as an internal standard for the quantification of select PAHs in a representative matrix (e.g., soil, water, or a certified reference material).

Materials:

  • Certified reference standards of target PAHs

  • This compound solution of known concentration

  • A set of commonly used deuterated PAH internal standards (for comparison)

  • High-purity solvents (e.g., hexane, dichloromethane, acetonitrile)

  • Solid-phase extraction (SPE) cartridges or other sample cleanup apparatus

  • Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph with tandem mass spectrometry (LC-MS/MS)

Procedure:

  • Preparation of Calibration Standards: Prepare a series of calibration standards containing the target PAHs at different concentrations. Spike each standard with a constant, known amount of this compound and the other deuterated internal standards.

  • Sample Preparation:

    • For a solid matrix, perform solvent extraction (e.g., pressurized liquid extraction, Soxhlet, or ultrasonic extraction).

    • For a liquid matrix, perform liquid-liquid extraction or solid-phase extraction.

    • Spike the samples with the internal standards, including this compound, prior to extraction.

  • Cleanup: Perform a cleanup step (e.g., silica (B1680970) gel chromatography or SPE) to remove interfering matrix components.

  • Analysis: Analyze the extracts by GC-MS or LC-MS/MS.

  • Data Analysis:

    • Linearity: Generate calibration curves by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. A linear regression should yield a correlation coefficient (R²) greater than 0.99.

    • Recovery: Analyze spiked matrix samples and calculate the percent recovery of this compound.

    • Precision: Analyze replicate spiked samples to determine the relative standard deviation (RSD) of the measurements.

Visualizing Workflows and Relationships

To better understand the processes involved in PAH analysis and the selection of internal standards, the following diagrams are provided.

G Experimental Workflow for PAH Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standards (including this compound) Sample->Spike Extraction Extraction (e.g., PLE, Soxhlet) Spike->Extraction Cleanup Sample Cleanup (e.g., SPE, Silica Gel) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS or LC-MS/MS Analysis Concentration->GCMS DataAcq Data Acquisition GCMS->DataAcq Integration Peak Integration DataAcq->Integration Quantification Quantification using Internal Standard Calibration Integration->Quantification Report Reporting of Results Quantification->Report

Caption: A generalized workflow for the analysis of PAHs using an internal standard method.

G Logical Framework for Internal Standard Selection Define Define Target Analytes and Matrix Criteria Establish Selection Criteria Define->Criteria ChemSim Chemical Similarity Criteria->ChemSim RetTime Appropriate Retention Time Criteria->RetTime MassSpec Distinct Mass Spectrum Criteria->MassSpec Availability Commercial Availability and Purity Criteria->Availability Candidates Identify Potential Internal Standards ChemSim->Candidates RetTime->Candidates MassSpec->Candidates Availability->Candidates DBA This compound Candidates->DBA Common Commonly Used Deuterated PAHs Candidates->Common Validation Perform Validation Studies DBA->Validation Common->Validation Recovery Recovery Validation->Recovery Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Selection Select Optimal Internal Standard Recovery->Selection Linearity->Selection Precision->Selection

Caption: A decision-making diagram for the selection of an appropriate internal standard.

References

Cross-Validation of Analytical Methods for Polycyclic Aromatic Hydrocarbons Using Deuterated Internal Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) is critical due to their carcinogenic and mutagenic properties. This guide provides an objective comparison of common analytical methods for PAH detection, with a focus on cross-validation using deuterated internal standards like 9,10-Dibromoanthracene-d8. The information presented is supported by experimental data to aid in method selection and validation.

The use of deuterated internal standards is a cornerstone of accurate PAH analysis, correcting for variations in sample preparation and instrument response. While this compound serves as a valuable tool in this context, this guide will also draw upon data from other deuterated PAHs, such as naphthalene-d8, chrysene-d12, and perylene-d12, which are frequently employed for cross-validation purposes.[1][2][3][4]

Comparison of Key Analytical Methods: GC-MS vs. HPLC

The two most prevalent techniques for PAH analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Diode Array (DAD) and Fluorescence (FLD) detectors.[5][6][7] A direct comparison reveals distinct advantages and limitations for each.

A study on road-tunnel wash water provides a clear cross-comparison of GC-MS and HPLC-DAD-FLD performance for 16 priority PAHs.[6][8] The results highlight that while both methods are effective, GC-MS generally demonstrates lower limits of detection (LODs) for the majority of the analyzed PAHs.[6][8] However, HPLC-DAD-FLD can sometimes detect certain PAHs at higher concentrations, suggesting potential co-elution issues or the presence of false positives that necessitate careful method validation.[6]

Table 1: Comparison of Limits of Detection (LODs) for PAH Analysis by GC-MS and HPLC-DAD-FLD

PAH AnalyteGC-MS LOD (µg/L)HPLC-DAD-FLD LOD (µg/L)
Naphthalene0.010.1
Acenaphthylene0.010.1
Acenaphthene0.010.1
Fluorene0.010.1
Phenanthrene0.010.05
Anthracene0.010.05
Fluoranthene0.010.05
Pyrene0.010.05
Benzo[a]anthracene0.010.02
Chrysene0.010.02
Benzo[b]fluoranthene0.020.02
Benzo[k]fluoranthene0.020.02
Benzo[a]pyrene0.020.02
Indeno[1,2,3-cd]pyrene0.020.05
Dibenzo[a,h]anthracene0.020.05
Benzo[ghi]perylene0.020.05
Data sourced from a comparative study on road-tunnel wash water.[6]

Further cross-validation efforts between HPLC-FLD and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for PAH metabolites in human urine have demonstrated good agreement between the two methods, reinforcing the utility of HPLC-FLD as a cost-effective and reliable analytical technique, particularly for low and middle-income countries.[9]

The Critical Role of Internal Standards in Cross-Validation

The choice of internal standard is paramount for accurate quantification. Studies have compared the behavior of ¹³C-labeled and deuterium-labeled PAHs. One such study found that the concentrations of PAHs determined using deuterated internal standards were slightly but significantly lower (by 1.9-4.3%) than those determined with ¹³C-PAHs, highlighting a potential bias that needs to be considered during method development and validation.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for sample preparation and analysis using GC-MS and HPLC.

Sample Preparation: Solid Phase Extraction (SPE)

A common procedure for extracting PAHs from aqueous samples involves the following steps:

SPE_Workflow cluster_prep Sample Preparation cluster_extraction Solid Phase Extraction cluster_analysis Analysis A Aqueous Sample Collection B Addition of Deuterated Internal Standard (e.g., this compound) A->B D Sample Loading B->D C SPE Cartridge Conditioning C->D E Washing Step (Remove Interferences) D->E F Elution of PAHs E->F G Solvent Evaporation & Reconstitution F->G H GC-MS or HPLC Analysis G->H CrossValidation_Workflow cluster_setup Method Setup cluster_validation Method Validation cluster_comparison Data Comparison & Analysis A Define Analytes of Interest (e.g., 16 Priority PAHs) B Select Primary Method (e.g., GC-MS) A->B C Select Secondary Method (e.g., HPLC-DAD-FLD) A->C D Choose Internal Standard (e.g., this compound) A->D E Prepare Spiked Samples (Multiple Concentration Levels) B->E C->E D->E F Analyze Samples by Primary Method E->F G Analyze Samples by Secondary Method E->G H Compare Quantitative Results (e.g., Bland-Altman Plot) F->H G->H I Evaluate Linearity, Accuracy, Precision, LOD, LOQ H->I J Assess Method Agreement & Identify Discrepancies I->J

References

Navigating Isotopic Labeling: A Comparative Guide to 9,10-Dibromoanthracene-d8 and its Non-Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is a critical component of quantitative analysis and mechanistic studies. This guide provides a comprehensive comparison of the synthesized certified reference material (CRM) 9,10-Dibromoanthracene-d8 and its readily available non-deuterated counterpart, 9,10-Dibromoanthracene. Due to the current lack of commercially available this compound CRMs, this guide focuses on providing the necessary information for its synthesis and characterization, alongside comparative data from the non-deuterated standard.

This document outlines a detailed synthesis protocol for this compound, derived from established deuteration methods for aromatic compounds. Furthermore, it presents a comparative analysis of the expected analytical data for the deuterated compound against the experimentally determined data for the non-deuterated form, covering chromatographic and spectroscopic techniques.

Comparative Data at a Glance

The following table summarizes the key physical and analytical characteristics of 9,10-Dibromoanthracene and its deuterated analog, this compound. This allows for a quick assessment of the expected differences in their analytical profiles.

Property9,10-DibromoanthraceneThis compound (Expected)
Molecular Formula C₁₄H₈Br₂C₁₄D₈Br₂
Molecular Weight 336.02 g/mol 344.07 g/mol
CAS Number 523-27-3Not available
Appearance Yellow to orange crystalline powderSimilar to non-deuterated form
Melting Point 221-226 °CSimilar to non-deuterated form
Solubility Soluble in hot benzene (B151609) and tolueneSimilar to non-deuterated form
¹H NMR (CDCl₃) δ 8.56 (m, 4H), 7.61 (m, 4H)Absence of signals
²H NMR (CHCl₃) Not applicableExpected to show signals corresponding to the aromatic deuterons
Mass Spectrum (EI) m/z 336 (M⁺), 334, 338 (isotopic pattern)m/z 344 (M⁺), 342, 346 (isotopic pattern)

Experimental Protocols

Synthesis of this compound

The following protocol is a proposed method for the synthesis of this compound, adapted from literature procedures for the deuteration of aromatic compounds.

Materials:

Procedure:

  • Under a nitrogen atmosphere, dissolve 9,10-Dibromoanthracene in anhydrous benzene.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of butyl lithium solution to the reaction mixture.

  • Allow the reaction to stir at room temperature for 1 hour.

  • Slowly add an excess of deuterium oxide to quench the reaction.

  • Stir the mixture for an additional 30 minutes.

  • Separate the organic layer and wash it three times with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from chloroform to obtain purified this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column

  • Mobile Phase: Acetonitrile and water gradient

  • Detection: UV at 254 nm

  • Expected Result: 9,10-Dibromoanthracene and its deuterated analog are expected to have very similar retention times due to their identical polarity.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: Standard non-polar GC column (e.g., DB-5ms)

  • Carrier Gas: Helium

  • Injection: Splitless

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • Expected Result: A shift in the molecular ion peak and its isotopic pattern will be the primary differentiator. For 9,10-Dibromoanthracene, the molecular ion (M⁺) will appear at m/z 336, with characteristic bromine isotope peaks at 334 and 338. For this compound, the molecular ion is expected at m/z 344, with corresponding isotopic peaks at 342 and 346.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Chloroform-d (CDCl₃) for ¹H NMR; Chloroform for ²H NMR.

  • ¹H NMR: The spectrum of this compound should show a significant reduction or complete absence of the aromatic proton signals observed for the non-deuterated compound.

  • ²H NMR (Deuterium NMR): This technique will confirm the incorporation of deuterium into the aromatic rings.

Visualizing the Workflow

The following diagrams illustrate the proposed synthesis and a general analytical workflow for the characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 9,10-Dibromoanthracene in Anhydrous Benzene reaction1 Addition of Butyl Lithium start->reaction1 Inert Atmosphere reaction2 Quenching with Deuterium Oxide (D₂O) reaction1->reaction2 workup Workup: - Separation - Washing - Drying reaction2->workup purification Recrystallization from Chloroform workup->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Analytical_Workflow cluster_analysis Analytical Characterization Workflow sample Synthesized This compound hplc HPLC Analysis sample->hplc gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy sample->nmr hplc_result Purity and Retention Time hplc->hplc_result gcms_result Molecular Weight and Isotopic Pattern Confirmation gcms->gcms_result nmr_result Deuterium Incorporation Confirmation nmr->nmr_result

Caption: General analytical workflow for the characterization of this compound.

A Comparative Guide to Deuterated Anthracene Standards for Polycyclic Aromatic Hydrocarbon (PAH) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs), the choice of an appropriate internal standard is critical for achieving accurate and reliable results. Deuterated anthracene (B1667546), particularly anthracene-d10 (B48595), is a commonly employed internal standard. This guide provides a comprehensive comparison of commercially available deuterated anthracene standards, discusses the advantages of 13C-labeled alternatives, and presents detailed experimental protocols for their evaluation.

Comparison of Commercially Available Anthracene-d10 Standards

Several reputable suppliers offer anthracene-d10 for use as an internal standard in PAH analysis. A review of the product specifications from major vendors reveals a high degree of consistency in the isotopic purity of their standards.

Parameter Sigma-Aldrich Cambridge Isotope Laboratories, Inc. LGC Standards AccuStandard
Product Name Anthracene-d10Anthracene (D₁₀, 98%)Anthracene D10Anthracene-d10
CAS Number 1719-08-81719-08-81719-08-81719-08-8
Molecular Formula C₁₄D₁₀C₁₄D₁₀C₁₄D₁₀C₁₄D₁₀
Isotopic Purity 98 atom % D[1]98%[2]Not explicitly stated, but implied to be high purityNot explicitly stated, certified reference material
Chemical Purity Not explicitly stated≥98%Not explicitly statedCertified Reference Material
Format Solid[1]Solid or solution in isooctane[2][3]Neat[4][5]Solution in CH₂Cl₂[6][7]

Note: Isotopic purity is a critical parameter, as it ensures that the mass spectrometric signal of the internal standard is distinct from that of the native analyte. The consistent 98 atom % D isotopic purity across major suppliers suggests that performance differences related to this parameter are likely to be minimal. Other factors such as chemical purity, batch-to-batch consistency, and the availability of certified reference materials may be more significant differentiators.

Deuterated vs. 13C-Labeled Anthracene: A Performance Perspective

While deuterated standards are widely used, 13C-labeled internal standards are emerging as a superior alternative for high-precision PAH analysis.[8][9]

Key Advantages of 13C-Labeled Standards:

  • No Back-Exchange: Deuterated standards can be susceptible to hydrogen-deuterium back-exchange, particularly under harsh extraction conditions or in acidic matrices.[9] This can compromise the accuracy of quantification. 13C-labeled standards, with the isotope incorporated into the carbon backbone, are not prone to this issue.[8]

  • Reduced Spectral Interference: In mass spectrometry, deuterated compounds can sometimes lose deuterium (B1214612) atoms, leading to fragment ions that may overlap with the molecular ions of 13C-labeled internal standards if used concurrently.[10] Utilizing high-resolution mass spectrometry can mitigate this, but using 13C-labeled standards from the outset can prevent such interference.[10]

For applications demanding the highest level of accuracy and precision, particularly at low detection limits, 13C-labeled anthracene is a recommended alternative to its deuterated counterpart.

Experimental Protocols for Standard Evaluation

To assist researchers in selecting the most suitable internal standard for their specific application, the following detailed experimental protocols for sample preparation and GC-MS analysis are provided. These protocols can be adapted to compare the performance of different deuterated anthracene standards or to evaluate them against 13C-labeled alternatives.

Experimental Workflow

Workflow for Comparing Internal Standards in PAH Analysis cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis & Comparison prep Prepare Spiked Samples (e.g., Water or Soil Matrix) spike Spike with Internal Standard (e.g., Anthracene-d10 or 13C-Anthracene) prep->spike Add known concentration of analyte extract Extraction (SPE for Water, LLE for Soil) spike->extract Add consistent concentration of IS gcms GC-MS Analysis (SIM Mode) extract->gcms data_acq Data Acquisition (Peak Area Integration) gcms->data_acq calc Calculate Recovery, Linearity, and RSD data_acq->calc compare Compare Performance of Different Standards calc->compare

References

Performance Benchmarking: Limit of Detection and Quantification for 9,10-Dibromoanthracene-d8 in PAH Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance of 9,10-Dibromoanthracene-d8, a deuterated polycyclic aromatic hydrocarbon (PAH), commonly used as an internal standard in quantitative analysis. While specific limit of detection (LOD) and limit of quantification (LOQ) data for this compound are not extensively published, its performance can be benchmarked against other commonly used deuterated and non-deuterated PAHs. This guide offers typical performance data for related compounds determined by prevalent analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Comparative Performance Data

The LOD and LOQ for PAHs are highly dependent on the analytical method, instrumentation, and matrix. The following tables summarize typical LOD and LOQ values for a range of PAHs, including several deuterated internal standards, providing a reference for the expected performance when using methods involving this compound.

Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for PAHs by GC-MS

CompoundMatrixLODLOQ
Various PAHsHerbal Medicines-0.44 - 1.18 µg/kg[1]
19 PAHsSalmon and Beef-Calibration curves from 1 to 500 ng/g[2]
16 PAHsAmbient Air PM2.50.29 - 0.69 pg/m³0.87 - 2.09 pg/m³[3]
High Molecular Weight PAHsOysters1 - 7 ng/g (ppb)-[4]
8 PAHsSeafood and Dairy0.04 - 0.20 µg/kg0.12 - 0.60 µg/kg
Common Deuterated Standards
Naphthalene-d8GeneralMethod dependentMethod dependent
Acenaphthene-d10GeneralMethod dependentMethod dependent
Phenanthrene-d10GeneralMethod dependentMethod dependent
Chrysene-d12GeneralMethod dependentMethod dependent[1][5]
Perylene-d12GeneralMethod dependentMethod dependent[5]

Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for PAHs by HPLC-FLD

CompoundMatrixLODLOQ
16 PAHsSoil0.005 - 0.78 ng/g0.02 - 1.6 ng/g[6]
15 PAHsTea (liquid matrix)0.0035 - 0.0064 µg/kg0.0107 - 0.0194 µg/kg[7]
15 PAHsTea (solid matrix)0.0610 - 0.1534 µg/kg0.1849 - 0.4648 µg/kg[7]
15 PAHsSeafoodApprox. 5 ng/g (fortified)Approx. 5 ng/g (fortified)[8]
Common Deuterated Standards
Fluoranthene-d10GeneralMethod dependentMethod dependent
Benzo[a]pyrene-d12GeneralMethod dependentMethod dependent

Experimental Protocols

The determination of LOD and LOQ is a critical component of method validation. Below are detailed, generalized protocols for the analysis of PAHs using GC-MS and HPLC-FLD, wherein this compound would typically be used as an internal standard.

Experimental Workflow for LOD and LOQ Determination

LOD_LOQ_Workflow General Workflow for LOD and LOQ Determination cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis and Calculation prep_stock Prepare Stock Solution of Analyte and Internal Standard prep_working Prepare Serial Dilutions (Working Standards) prep_stock->prep_working prep_blank Prepare Blank Matrix Samples prep_spiked Prepare Spiked Matrix Samples (Low Concentrations) prep_blank->prep_spiked analyze_spiked Analyze Spiked Samples (n≥7) prep_spiked->analyze_spiked instrument_setup Instrument Setup and Calibration (GC-MS or HPLC-FLD) analyze_blanks Analyze Blank Samples (n≥3) instrument_setup->analyze_blanks instrument_setup->analyze_spiked calc_noise Determine Standard Deviation of the Blank (σ) analyze_blanks->calc_noise calc_slope Determine Slope of the Calibration Curve (S) analyze_spiked->calc_slope calc_lod Calculate LOD (e.g., 3.3 * σ / S) calc_noise->calc_lod calc_loq Calculate LOQ (e.g., 10 * σ / S) calc_noise->calc_loq calc_slope->calc_lod calc_slope->calc_loq

Caption: General workflow for the experimental determination of LOD and LOQ.

GC-MS Protocol for PAH Analysis
  • Sample Preparation (Extraction and Cleanup):

    • A representative sample (e.g., 1-10 g of solid matrix or 100-1000 mL of liquid matrix) is homogenized.

    • A known amount of the internal standard solution, containing this compound and other deuterated PAHs, is spiked into the sample.

    • Extraction is typically performed using techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or QuEChERS with a suitable solvent (e.g., hexane, dichloromethane, or acetonitrile).

    • The extract is concentrated and subjected to a cleanup step, often using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges to remove interfering matrix components.[9]

    • The final extract is carefully evaporated and reconstituted in a known volume of a suitable solvent (e.g., isooctane (B107328) or toluene) prior to GC-MS analysis.

  • Instrumental Analysis (GC-MS):

    • Gas Chromatograph (GC):

      • Column: A low-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[1]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[1]

      • Inlet: Splitless injection is typically used for trace analysis.

      • Oven Temperature Program: A temperature gradient is optimized to achieve separation of the target PAHs. A typical program might start at 60-80°C, ramp up to 300-320°C, and hold for a period to ensure elution of all compounds.[1]

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity. The characteristic ions for 9,10-Dibromoanthracene (m/z 336, 178, 334) and its deuterated form (m/z 344, 176) would be monitored along with those of the target analytes.

  • Calibration and Quantification:

    • A series of calibration standards containing known concentrations of the target PAHs and a constant concentration of the internal standard (this compound) are prepared and analyzed.

    • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • The concentration of the analytes in the samples is determined from this calibration curve.

HPLC-FLD Protocol for PAH Analysis
  • Sample Preparation:

    • Sample extraction and cleanup are performed similarly to the GC-MS protocol. The final extract is typically reconstituted in a solvent compatible with the HPLC mobile phase, such as acetonitrile (B52724).[6][10]

  • Instrumental Analysis (HPLC-FLD):

    • High-Performance Liquid Chromatograph (HPLC):

      • Column: A C18 column specifically designed for PAH analysis (e.g., Zorbax Eclipse PAH, 4.6 x 150 mm, 5 µm) is commonly employed.[11]

      • Mobile Phase: A gradient of water and acetonitrile or methanol (B129727) is typically used to separate the PAHs.[6][11]

      • Flow Rate: A typical flow rate is 1.0-1.5 mL/min.

    • Fluorescence Detector (FLD):

      • The detector is programmed with a timetable of excitation and emission wavelengths optimized for different groups of PAHs as they elute from the column to maximize sensitivity.[6] Since 9,10-Dibromoanthracene is not fluorescent, it is not suitable as an internal standard for HPLC-FLD analysis. In this case, a fluorescent deuterated PAH, such as Fluoranthene-d10 or Benzo[a]pyrene-d12, would be used.

  • Calibration and Quantification:

    • The calibration and quantification procedure is analogous to the GC-MS method, using a fluorescent deuterated internal standard.

Logical Relationship for Selecting an Internal Standard

Internal_Standard_Selection Logical Flow for Internal Standard Selection start Start: Need for Quantitative Analysis analytical_method Select Analytical Method (e.g., GC-MS, HPLC-FLD) start->analytical_method properties Consider Physicochemical Properties (Volatility, Solubility, Reactivity) analytical_method->properties elution Ensure Chromatographic Co-elution (or close elution) with Analytes properties->elution no_interference Verify No Interference with Target Analytes elution->no_interference availability Check Commercial Availability and Purity no_interference->availability gcms_is Select Deuterated Standard for GC-MS (e.g., this compound) availability->gcms_is  GC-MS hplc_is Select Fluorescent Deuterated Standard for HPLC-FLD (e.g., Benzo[a]pyrene-d12) availability->hplc_is  HPLC-FLD end End: Selected Internal Standard gcms_is->end hplc_is->end

Caption: Decision process for selecting an appropriate internal standard.

References

A Comparative Guide to Uncertainty Budget Calculation for Methods Utilizing 9,10-Dibromoanthracene-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in complex matrices, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of the performance of 9,10-Dibromoanthracene-d8 as an internal standard against other alternatives, with a focus on the calculation of the measurement uncertainty budget. The principles and methodologies discussed herein are supported by established analytical practices and data from analogous studies.

The Critical Role of Internal Standards in Minimizing Uncertainty

In chromatographic methods, especially those coupled with mass spectrometry (GC-MS, LC-MS), an internal standard (IS) is crucial for correcting variations that can occur during sample preparation, injection, and analysis. An ideal internal standard mimics the behavior of the analyte throughout the entire analytical process, thus compensating for potential losses and matrix effects. The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard for many applications. This is because its physicochemical properties are nearly identical to the unlabeled analyte, leading to superior correction and a reduction in the overall measurement uncertainty.

Performance Comparison: this compound vs. Alternative Internal Standards

The selection of an internal standard significantly impacts the uncertainty budget of an analytical method. Here, we compare the performance of this compound, a deuterated internal standard, with two common alternatives: a structurally similar compound (non-labeled) and an external standard calibration approach (no internal standard).

Performance ParameterThis compound (Isotopically Labeled IS)Structurally Similar IS (e.g., Anthracene)External Standard Calibration
Compensation for Matrix Effects ExcellentModerate to PoorNone
Correction for Analyte Loss During Sample Preparation ExcellentGood to ModerateNone
Chromatographic Co-elution with Analyte HighVariableNot Applicable
Impact on Measurement Uncertainty LowModerateHigh
Cost HighLow to ModerateLow

Table 1: Comparison of Internal Standard Performance.

As illustrated in Table 1, this compound offers superior performance in mitigating key sources of error in quantitative analysis. Its ability to co-elute with the target analyte and behave similarly during extraction and ionization leads to a more accurate and precise measurement, thereby reducing the overall uncertainty.

Experimental Protocols

To illustrate the practical application of these principles, we present a generalized experimental protocol for the analysis of a hypothetical analyte using this compound as an internal standard, followed by a detailed breakdown of the uncertainty budget calculation.

Sample Preparation and Analysis (GC-MS)
  • Sample Spiking: A known amount of this compound internal standard solution is added to the sample, calibration standards, and quality control samples at the beginning of the sample preparation process.

  • Extraction: The analytes and the internal standard are extracted from the sample matrix using a suitable technique (e.g., solid-phase extraction, liquid-liquid extraction).

  • Concentration and Reconstitution: The extract is concentrated to a smaller volume and reconstituted in a suitable solvent for GC-MS analysis.

  • GC-MS Analysis: The prepared sample is injected into the GC-MS system. The analyte and this compound are separated chromatographically and detected by the mass spectrometer.

  • Quantification: The concentration of the analyte is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this to a calibration curve.

Uncertainty Budget Calculation: A Step-by-Step Approach

The calculation of the measurement uncertainty budget involves identifying all potential sources of uncertainty, quantifying their contribution, and combining them to determine the overall uncertainty. The "top-down" approach, which utilizes data from method validation and quality control, is often a practical way to estimate uncertainty.

The main contributors to the uncertainty budget when using an internal standard like this compound are:

  • u(Purity): Uncertainty in the purity of the analytical standards (both analyte and internal standard).

  • u(Weighing): Uncertainty associated with the weighing of standards.

  • u(Volumetric): Uncertainty in the volumes of flasks and pipettes used for preparing standard solutions.

  • u(Calibration): Uncertainty from the calibration curve fitting.

  • u(Repeatability): Uncertainty due to the random variation of the measurement, assessed through repeated measurements.

  • u(Bias): Uncertainty associated with the systematic deviation from the true value, often estimated from the analysis of certified reference materials or recovery studies.

Workflow for Uncertainty Budget Calculation

Uncertainty_Budget_Workflow cluster_sources Identify Uncertainty Sources cluster_quantify Quantify Individual Uncertainties cluster_combine Combine and Expand Uncertainty Purity Standard Purity Quant_Purity u(Purity) Purity->Quant_Purity Weighing Weighing Quant_Weighing u(Weighing) Weighing->Quant_Weighing Volumetric Volumetric Glassware Quant_Volumetric u(Volumetric) Volumetric->Quant_Volumetric Calibration Calibration Curve Quant_Calibration u(Calibration) Calibration->Quant_Calibration Repeatability Method Repeatability Quant_Repeatability u(Repeatability) Repeatability->Quant_Repeatability Bias Method Bias Quant_Bias u(Bias) Bias->Quant_Bias Combined_u Combined Standard Uncertainty (uc) Quant_Purity->Combined_u Quant_Weighing->Combined_u Quant_Volumetric->Combined_u Quant_Calibration->Combined_u Quant_Repeatability->Combined_u Quant_Bias->Combined_u Expanded_U Expanded Uncertainty (U) Combined_u->Expanded_U Multiply by coverage factor (k)

Caption: Workflow for calculating the measurement uncertainty budget.

Illustrative Uncertainty Budget Calculation

The following table presents a hypothetical but representative uncertainty budget for the analysis of an analyte using this compound as an internal standard.

Source of UncertaintyValueStandard Uncertainty (u)Relative Standard Uncertainty (u_rel)
Purity of Analyte Standard 99.5 ± 0.5%0.29%0.0029
Purity of IS Standard 99.0 ± 0.5%0.29%0.0029
Weighing (Analyte) 10.0 mg ± 0.02 mg0.01 mg0.0010
Weighing (IS) 10.0 mg ± 0.02 mg0.01 mg0.0010
Volumetric (Stock Solutions) 10 mL ± 0.02 mL0.0058 mL0.00058
Calibration Curve --0.015
Method Repeatability (n=10) RSD = 2.5%-0.025
Method Bias (from CRM) Recovery = 98 ± 3%1.73%0.0173
Combined Standard Uncertainty (u_c) 0.033
Expanded Uncertainty (U = u_c * k, k=2) 0.066 (6.6%)

Table 2: Example Uncertainty Budget Calculation.

Logical Framework for Selecting an Internal Standard

The decision to use an isotopically labeled internal standard like this compound should be based on a logical assessment of the analytical method's requirements and the desired level of uncertainty.

IS_Selection_Logic Start Start: Method Development Complex_Matrix Complex Matrix? Start->Complex_Matrix High_Accuracy High Accuracy Required? Complex_Matrix->High_Accuracy Yes Use_External_Std Use External Standard Complex_Matrix->Use_External_Std No Use_Deuterated_IS Use Isotopically Labeled IS (e.g., this compound) High_Accuracy->Use_Deuterated_IS Yes Use_Similar_IS Use Structurally Similar IS High_Accuracy->Use_Similar_IS No

Caption: Decision tree for internal standard selection.

Conclusion

The use of this compound as an internal standard provides a robust strategy for minimizing measurement uncertainty in the quantitative analysis of organic compounds, particularly in complex matrices. By closely mimicking the behavior of the analyte, it effectively compensates for variations in sample preparation and instrumental analysis. A thorough uncertainty budget calculation, as outlined in this guide, is essential for understanding the sources of error and ensuring the quality and reliability of the analytical results. For researchers and professionals in drug development and other scientific fields, the investment in isotopically labeled internal standards can be justified by the significant improvement in data quality and the reduction of overall measurement uncertainty.

Safety Operating Guide

Proper Disposal of 9,10-Dibromoanthracene-d8: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 9,10-Dibromoanthracene-d8.

This compound, a deuterated polycyclic aromatic hydrocarbon, requires careful handling and disposal due to its potential environmental impact. While specific data for the deuterated form is limited, the disposal procedures should be considered the same as for its non-deuterated counterpart, 9,10-Dibromoanthracene, which is classified as an environmental hazard.

Hazard Summary

Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. The following table summarizes the key hazard information based on available Safety Data Sheets (SDS) for 9,10-Dibromoanthracene.

Hazard ClassHazard Statement
Acute Aquatic Toxicity H400: Very toxic to aquatic life
Chronic Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effects[1]
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation
Specific target organ toxicity H335: May cause respiratory irritation

Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3][4]

  • Avoid Environmental Release: Prevent the chemical from entering drains or waterways.[5] Spills should be contained and collected promptly.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste: this compound".

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a compatible, sealable, and properly labeled container for waste collection.

    • Keep the container closed when not in use.

  • Storage:

    • Store the waste in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Engage a Professional Waste Disposal Service:

    • Contact your institution's EHS office to arrange for the pickup and disposal by a licensed hazardous waste contractor.

    • Provide the contractor with the Safety Data Sheet (SDS) for 9,10-Dibromoanthracene.

  • Alternative Disposal Method (to be performed by licensed professionals):

    • In some cases, the material may be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be carried out by a certified waste disposal facility.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: Have this compound waste prep_waste 1. Identify & Segregate Waste - Label container - Do not mix with other waste start->prep_waste containerize 2. Securely Containerize - Use compatible, sealed container prep_waste->containerize storage 3. Store Safely - Designated, secure, ventilated area containerize->storage contact_ehs 4. Contact EHS Office - Arrange for professional disposal storage->contact_ehs disposal 5. Professional Disposal - Licensed contractor handles final disposal (e.g., incineration) contact_ehs->disposal end End: Waste Properly Disposed disposal->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 9,10-Dibromoanthracene-d8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling 9,10-Dibromoanthracene-d8. Adherence to these procedures is critical to ensure personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] It is also very toxic to aquatic life with long-lasting effects.[1][2][5] Although the chemical, physical, and toxicological properties have not been exhaustively investigated, caution is advised.[6]

The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles.[7] A face shield may be necessary for splash protection.[8]To prevent eye contact which can cause serious irritation.[1][3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[7] Gloves should be inspected before use and disposed of properly after handling.[6] Double gloving is recommended for enhanced protection.[8]To prevent skin contact which can cause irritation.[1][3][4]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[6]To avoid inhalation of dust, which may cause respiratory irritation.[1][2][6]
Body Protection A lab coat or chemical-resistant apron should be worn.[7][9] Long-sleeved clothing and closed-toe shoes are mandatory.[9]To protect the skin from accidental contact with the chemical.

Operational Plan: Step-by-Step Handling Protocol

Follow these steps to ensure the safe handling of this compound:

  • Preparation :

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1]

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as specified in the table above.

  • Handling :

    • Handle the compound in a designated area to avoid contamination.

    • Avoid the formation of dust and aerosols.[6]

    • Use only the necessary amount of the substance.

    • Keep the container tightly closed when not in use.[1]

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water.[6] Seek medical attention if irritation persists.[1]

    • Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][6] Seek immediate medical attention.[1]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[6]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Chemical :

    • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[6]

    • Do not allow the product to enter drains.[6]

    • Waste materials must be disposed of in accordance with national and local regulations.

  • Contaminated Packaging :

    • Dispose of as unused product.[6]

    • Handle uncleaned containers as you would the product itself.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G A Preparation - Verify fume hood function - Don all required PPE B Weighing and Handling - Use in a well-ventilated area - Avoid dust formation A->B Proceed with caution F Emergency Response - Skin/Eye Contact: Rinse thoroughly - Inhalation: Move to fresh air A->F In case of spill or exposure C Experimental Use - Keep container closed when not in use - Avoid contact with skin and eyes B->C Transfer to experiment B->F In case of spill or exposure D Decontamination - Clean work surfaces - Remove and dispose of gloves properly C->D After experiment completion C->F In case of spill or exposure E Waste Disposal - Segregate waste - Dispose of via licensed service D->E Proper waste management D->F In case of spill or exposure E->F In case of spill or exposure

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.